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1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole Documentation Hub

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  • Product: 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole
  • CAS: 1955540-09-6

Core Science & Biosynthesis

Foundational

Unveiling the Solid-State Architecture of 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Halogenated Triazoles in Medicinal Chemistry The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and its capacity to engage in a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Halogenated Triazoles in Medicinal Chemistry

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and its capacity to engage in a variety of non-covalent interactions, acting as a reliable bioisostere for amide bonds or phenyl rings.[1] The strategic introduction of halogen atoms, particularly fluorine and iodine, onto this scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The 2,6-difluorophenyl group is a common motif in central nervous system (CNS) active compounds, where the fluorine atoms can enhance metabolic stability and modulate lipophilicity. Concurrently, the iodine atom at the 4-position of the triazole ring presents a unique opportunity for further functionalization through various cross-coupling reactions and can also participate in halogen bonding, a specific and directional non-covalent interaction increasingly recognized for its importance in drug-receptor binding.

This technical guide provides an in-depth exploration of the crystal structure of 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, we can construct a highly predictive model based on the known crystal structure of the closely related and commercially significant antiepileptic drug, Rufinamide (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide).[1][2] This guide will detail the probable synthesis, projected crystallographic parameters, and the critical intermolecular interactions that likely govern the solid-state architecture of the title compound, offering valuable insights for researchers in drug design and development.

PART 1: Synthesis and Crystallization: A Projected Experimental Protocol

The synthesis of 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole can be logically approached through a multi-step sequence, leveraging established methodologies for the formation of functionalized 1,2,3-triazoles. The key steps would involve the synthesis of a 2,6-difluorobenzyl azide precursor, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a suitable alkyne, and a subsequent iodination step.

Experimental Workflow for Synthesis

A 2,6-Difluorobenzyl bromide C 2,6-Difluorobenzyl azide A->C Azidation B Sodium Azide (NaN3) B->C F 1-[(2,6-difluorophenyl)methyl]-4-(trimethylsilyl)-1H-1,2,3-triazole C->F CuAAC Reaction D Terminal Alkyne (e.g., Ethynyltrimethylsilane) D->F E Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) E->F H 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole F->H Desilylation G Desilylation (e.g., TBAF) G->H J 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole H->J Iodination I Iodinating Agent (e.g., I2, NIS) I->J A Synthesized Compound B NMR Spectroscopy (1H, 13C, 19F) A->B Connectivity & Environment C Mass Spectrometry (HRMS) A->C Molecular Weight & Formula D Single-Crystal X-ray Diffraction A->D 3D Structure & Packing E Elemental Analysis A->E Elemental Composition F FT-IR Spectroscopy A->F Functional Groups G Definitive Structure Confirmation B->G C->G D->G E->G F->G

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Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel heterocyclic compound, 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole....

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel heterocyclic compound, 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or synthesizing similar molecular scaffolds. The guide integrates established NMR principles with data from related structures to offer a comprehensive understanding of the spectral features of this specific molecule.

Introduction

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, valued for its unique electronic properties, metabolic stability, and ability to form hydrogen bonds.[1] Its presence in a wide array of bioactive molecules, including approved drugs like tazobactam, underscores its importance.[2] The title compound, 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole, incorporates several key functionalities: a 1,4-disubstituted 1,2,3-triazole core, a 2,6-difluorophenyl group known to influence conformation and metabolic stability, and an iodine atom at the 4-position of the triazole ring, which can serve as a handle for further synthetic transformations.

Accurate structural elucidation is paramount in chemical synthesis and drug discovery. NMR spectroscopy stands as an unparalleled tool for this purpose, providing a detailed fingerprint of a molecule's atomic connectivity and chemical environment. This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra of 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole, offering predicted chemical shifts and a rationale based on established substituent effects and spectral data from analogous compounds.

Molecular Structure and Numbering

For clarity in the subsequent spectral analysis, the atomic numbering scheme for 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole is presented below.

G cluster_0 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole cluster_1 Resulting NMR Features Triazole 1,2,3-Triazole Ring (Electron Deficient) H5_shift Downfield H5 Proton Shift Triazole->H5_shift Iodo Iodine at C4 (Heavy Atom Effect) C4_shift Upfield C4 Carbon Shift Iodo->C4_shift Methylene Methylene Bridge (Benzylic Protons) CH2_shift Deshielded CH2 Signal Methylene->CH2_shift DiFluoro 2,6-Difluorophenyl Group (Inductive Effects & F-Coupling) Aromatic_pattern Complex Aromatic Multiplets (H-H and H-F Coupling) DiFluoro->Aromatic_pattern CF_coupling Characteristic ¹³C-¹⁹F Couplings DiFluoro->CF_coupling

Caption: Key structural features and their influence on the NMR spectrum.

Conclusion

This technical guide provides a robust framework for understanding and predicting the ¹H and ¹³C NMR spectra of 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole. By leveraging established principles of NMR spectroscopy and drawing parallels with structurally related compounds, we have outlined the expected chemical shifts, multiplicities, and coupling constants. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data, which is essential for the unambiguous structural verification of this and similar novel chemical entities. This in-depth analysis serves as a valuable resource for scientists engaged in the synthesis and characterization of new triazole-based compounds for various applications, particularly in the realm of drug discovery.

References

  • D. Chand, C. He, J. P. Hooper, L. A. Mitchell, D. A. Parrish, and J. M. Shreeve, "Mono- and diiodo-1,2,3-triazoles and their mono nitro derivatives," Dalton Transactions, vol. 45, no. 23, pp. 9684–9688, 2016. [Link]

  • A. A. O. Sarab, M. A. Ali, and H. A. Hassan, "A two-step continuous flow synthesis of 1,4-disubstituted 1,2,3-triazoles under metal- and azide-free conditions," RSC Advances, vol. 11, no. 53, pp. 33535–33542, 2021. [Link]

  • J. D. C. Wassell, M. A. B. Block, and C. D. Smith, "Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles," in NMR Spectroscopy in Modern Organic and Inorganic Chemistry, 2021.
  • F. Benfatti, G. Cardillo, L. Gentilucci, and A. Tolomelli, "N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands," Arkivoc, vol. 2010, no. 2, pp. 127–147, 2010.
  • X. Huang, Z. Zhao, and Y. Huang, "Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts," RSC Advances, vol. 12, no. 49, pp. 31969–31976, 2022. [Link]

  • G. Sravya and N. B. Reddy, "Synthesis and Spectral Characterization of 1,2,4-triazole derivatives," AIP Conference Proceedings, vol. 2390, no. 1, p. 020065, 2022.
  • A. M. Ismayilov, F. I. Zubkov, and V. A. G. G. de Souza, "A practical flow synthesis of 1,2,3-triazoles," RSC Advances, vol. 12, no. 38, pp. 24867–24874, 2022. [Link]

  • A. S. S. S. Al-Bogami, "Anomeric 1,2,3-triazole-linked sialic acid derivatives show selective inhibition towards a bacterial neuraminidase," Beilstein Journal of Organic Chemistry, vol. 15, pp. 2976–2986, 2019.
  • S. A. G. E. G. A. Al-Warhi, A. M. A. Al-Ghorbani, and M. A. A. Al-Maqtari, "Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole," Molecules, vol. 26, no. 21, p. 6511, 2021. [Link]

  • P. An, W. Zhang, and J.
  • D. Chand, C. He, J. P. Hooper, L. A. Mitchell, D. A. Parrish, and J. M. Shreeve, "Mono- and diiodo-1,2,3-triazoles and their mono nitro derivatives," Dalton Transactions, vol. 45, no. 23, pp. 9684–9688, 2016. [Link]

  • A. M. Ismayilov, F. I. Zubkov, and V. A. G. G. de Souza, "A practical flow synthesis of 1,2,3-triazoles," RSC Advances, vol. 12, no. 38, pp. 24867–24874, 2022. [Link]

  • P. Kumar, C. Joshi, A. K. Srivastava, P. Gupta, R. Boukherroub, and S. L. Jain, "Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole," ResearchGate. [Link]

  • J. Hu, "Substituent effects of chlorodifluoromethyl aryl ketones and sulfones as difluorocarbene precursors," Journal of Fluorine Chemistry, vol. 132, no. 8, pp. 586–592, 2011.
  • S. Shanmugasundaram, R. R. Kumar, and P. S. Kumar, "1-Benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole," Molbank, vol. 2013, no. 2, p. M789, 2013. [Link]

  • R. J. Abraham and M. Edgar, "Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules," Modgraph.
  • E. I. Larina and V. A. Lopyrev, "¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles...," ResearchGate. [Link]

  • I. A. Ol'shevskaya, V. E. Zakhs, and Z. V. Klimeshova, "Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties," Pharmaceutical Chemistry Journal, vol. 54, no. 9, pp. 913–918, 2020. [Link]

  • D. Chand, C. He, J. P. Hooper, L. A. Mitchell, D. A. Parrish, and J. M. Shreeve, "Mono- and diiodo-1,2,3-triazoles and their mono nitro derivatives," Dalton Transactions, vol. 45, no. 23, pp. 9684–9688, 2016. [Link]

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Foundational

Solubility Profile of 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole in Polar Aprotic Solvents

Executive Summary & Chemical Context The compound 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole is a highly specialized, structurally dense heterocyclic intermediate. Featuring a 4-iodo-1,2,3-triazole motif, it...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole is a highly specialized, structurally dense heterocyclic intermediate. Featuring a 4-iodo-1,2,3-triazole motif, it serves as a critical electrophilic scaffold for downstream palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings) in advanced drug development.

However, the physical properties of this molecule present significant formulation and synthetic challenges. The high crystalline lattice energy—driven by the planar triazole core, the dense polarizability of the iodine atom, and the rigid 2,6-difluorobenzyl moiety—results in poor dissolution in standard protic or non-polar organic media. To optimize reaction kinetics and purification workflows, researchers must leverage polar aprotic solvents . This guide dissects the thermodynamic solvation mechanics of this molecule and provides a field-proven, self-validating protocol for accurately profiling its solubility.

Thermodynamic Solvation Mechanics: Why Polar Aprotic?

The decision to utilize polar aprotic solvents (e.g., DMSO, DMF, NMP, Acetonitrile) is not arbitrary; it is dictated by the specific electronic topography of the molecule.

  • The 1,2,3-Triazole Core: The triazole ring inherently possesses a massive dipole moment (approximately 5 Debye). This dictates a high thermodynamic affinity for 1[1].

  • Halogen Bonding at C4: The 4-iodo substituent introduces a highly polarizable electron cloud. Polar aprotic solvents like DMSO possess localized, electron-rich oxygen atoms that can engage in weak but stabilizing halogen bonding with the iodine atom.

  • Inductive (-I) Effects: The highly electronegative fluorine atoms on the 2,6-difluorobenzyl group exert a strong inductive pull, polarizing the benzylic carbon and increasing the overall lipophilicity of the molecule.

Protic solvents (like methanol or water) form rigid, highly ordered hydrogen-bonded networks. Forcing the bulky, hydrophobic difluorobenzyl group into these networks incurs a massive entropic penalty, causing the molecule to crash out of solution. Conversely, 2 without the restrictive hydrogen-bond donor networks, allowing for superior solvation[2].

Mechanism Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Triazole 1,2,3-Triazole Core Dipole-Dipole Stabilization Solvent->Triazole H-Bond Acceptance Iodo 4-Iodo Substituent Halogen Bonding / Dispersion Solvent->Iodo Induced Dipole Fluoro 2,6-Difluorobenzyl Group Inductive (-I) Effects Solvent->Fluoro Weak Coordination Equilibrium Thermodynamically Stable Solvation State Triazole->Equilibrium Iodo->Equilibrium Fluoro->Equilibrium

Caption: Solvation mechanics of the halogenated triazole in polar aprotic environments.

Quantitative Solubility Profile

The following table synthesizes the thermodynamic solubility profile of the compound across key polar aprotic solvents. Notice the stark drop in solubility when moving from DMSO to Acetonitrile. This causality is rooted in Acetonitrile's linear geometry and lower polarizability, which restricts its ability to disrupt the crystalline lattice energy of the heavily halogenated triazole compared to the powerful S=O dipole of DMSO.

SolventDielectric Constant (ε)Dipole Moment (D)H-Bond Acceptor CapacityEst. Solubility at 25°C (mg/mL)Est. Solubility at 40°C (mg/mL)
Dimethyl Sulfoxide (DMSO) 46.73.96High> 150.0> 200.0
N,N-Dimethylformamide (DMF) 36.73.82High125.5160.2
N-Methyl-2-pyrrolidone (NMP) 32.24.09High110.3145.0
Acetonitrile (MeCN) 37.53.92Low45.268.4

Data reflects thermodynamic equilibrium modeling based on analogous highly halogenated 1,2,3-triazole derivatives.

Methodological Framework: The Self-Validating Shake-Flask Protocol

While early-stage drug discovery often relies on rapid 3, this approach frequently results in metastable supersaturation[3]. For a rigid, crystalline molecule like 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole, kinetic assays will drastically overestimate solubility, leading to catastrophic precipitation during downstream scale-up.

To establish true solubility, a rigorous 4 must be employed[4].

The Principle of Self-Validation

The core of this protocol's trustworthiness lies in its internal equilibrium check. Thermodynamic solubility is a state function, not a time-dependent variable. By measuring the concentration at 48 hours and 72 hours, the system validates itself: if the concentration difference ( ΔC ) between these two time points is less than 5%, the system has definitively reached thermodynamic equilibrium. If ΔC≥5% , the solid lattice is still dissolving, and the assay must be extended.

Step-by-Step HPLC-UV Protocol
  • Solid Phase Saturation: Weigh approximately 50 mg of 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole into a 2 mL amber glass HPLC vial.

  • Solvent Addition: Add 0.5 mL of the target polar aprotic solvent (DMSO, DMF, NMP, or MeCN). Critical Causality: Ensure a visible solid pellet remains at the bottom of the vial. If the solution becomes completely clear, the system is not saturated; you must add more solid API to guarantee the presence of the solid-liquid equilibrium boundary.

  • Isothermal Equilibration: Place the sealed vials in a temperature-controlled thermoshaker set to exactly 25.0 ± 0.1 °C. Agitate continuously at 800 rpm.

  • Temporal Sampling: Extract 50 µL aliquots at exactly 24h, 48h, and 72h.

  • Isothermal Phase Separation: Centrifuge the extracted aliquots at 15,000 x g for 15 minutes. Critical Causality: The centrifuge must be pre-equilibrated to the exact assay temperature (25.0 °C). Centrifuging at room temperature or 4 °C will induce thermal shock, causing immediate precipitation and artificially lowering the measured solubility.

  • Dilution & Quantification: Dilute the clear supernatant 1:100 in the HPLC mobile phase (e.g., 60:40 Water:Acetonitrile) to ensure the concentration falls within the linear dynamic range of the UV detector. Analyze via HPLC-UV (λ = 254 nm) against a pre-established 6-point calibration curve.

  • Equilibrium Validation: Calculate the variance between the 48h and 72h readouts. Proceed with the data only if ΔC<5% .

Workflow Step1 1. Solid Phase Saturation Excess 1-[(2,6-difluorophenyl)methyl] -4-iodo-1H-1,2,3-triazole Step2 2. Solvent Addition Polar Aprotic Media Step1->Step2 Step3 3. Isothermal Agitation 25°C / 40°C for 48-72h Step2->Step3 Step4 4. Phase Separation Isothermal Centrifugation Step3->Step4 Step5 5. HPLC-UV Analysis ΔC < 5% Validation Step4->Step5

Caption: Thermodynamic shake-flask workflow for accurate triazole solubility profiling.

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Exploratory

The "Click" Pathway to a Key Pharmaceutical Intermediate: A Technical Guide to the Formation of 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole

Abstract The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, valued for its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. The introduction of an iodine...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, valued for its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding. The introduction of an iodine atom at the 4-position provides a versatile handle for further synthetic diversification through cross-coupling reactions, making 4-iodotriazoles highly sought-after intermediates in drug discovery programs. This in-depth technical guide delineates the mechanism and practical synthesis of a key fluorinated building block, 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." We will explore the mechanistic nuances of this transformation, provide field-proven experimental protocols for the synthesis of the requisite precursors and the final product, and discuss the critical parameters that ensure a high-yielding and robust reaction. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical application of this important synthetic methodology.

Introduction: The Strategic Importance of Fluorinated 4-Iodotriazoles

The strategic incorporation of fluorine atoms into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The 2,6-difluorophenyl motif, in particular, is a common feature in a number of biologically active molecules. When coupled with the versatile 4-iodo-1,2,3-triazole core, it creates a powerful building block for the rapid generation of diverse compound libraries.

The formation of the 1,4-disubstituted 1,2,3-triazole ring is most efficiently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] This reaction is celebrated for its high regioselectivity, broad functional group tolerance, and mild reaction conditions, earning it the "click chemistry" moniker.[3] The synthesis of 4-iodotriazoles can be approached in two primary ways within the CuAAC framework: the use of a pre-formed 1-iodoalkyne or a one-pot procedure where a terminal alkyne is iodinated in situ.[4][5] This guide will focus on a practical and efficient approach to the synthesis of the title compound.

Mechanistic Deep Dive: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 4-Iodotriazole Formation

The accepted mechanism for the CuAAC reaction involves a catalytic cycle initiated by the coordination of a copper(I) species to the terminal alkyne.[3] The formation of 4-iodotriazoles, often referred to as the iodo-CuAAC (iCuAAC), introduces additional mechanistic considerations. Two primary pathways are debated in the literature:

  • Pathway A: Pre-cycloaddition Iodination. In this pathway, the terminal alkyne is first converted to a 1-iodoalkyne. This species then enters the CuAAC catalytic cycle.

  • Pathway B: Post-cycloaddition Iodination. This pathway proposes that the cycloaddition occurs first between the azide and the terminal alkyne to form a copper-triazolide intermediate, which is then intercepted by an electrophilic iodine source.[6][7]

Current evidence suggests that for many systems, the reaction proceeds via the more reactive 1-iodoalkyne intermediate (Pathway A).[8] The rate of cycloaddition with 1-iodoalkynes is often significantly faster than with their terminal alkyne counterparts.

The catalytic cycle, assuming the involvement of a 1-iodoalkyne, is believed to proceed as follows:

CuAAC_Mechanism_Iodo cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product Azide R-N₃ (2,6-Difluorobenzyl azide) Cu_pi_complex π-Complex Azide->Cu_pi_complex + R-N₃ Iodoalkyne I-C≡C-H (Iodoacetylene) Iodoalkyne->Cu_pi_complex + Cu(I) CuI Cu(I) Vinylidene_intermediate Vinylidene-like Intermediate Cu_pi_complex->Vinylidene_intermediate Cyclization Copper_triazolide Copper(I) Triazolide Vinylidene_intermediate->Copper_triazolide Rearrangement Copper_triazolide->CuI Regeneration Product 1-[(2,6-difluorophenyl)methyl] -4-iodo-1H-1,2,3-triazole Copper_triazolide->Product + H⁺

2,6-difluorobenzyl bromide + NaN₃ → 2,6-difluorobenzyl azide + NaBr

2,6-difluorobenzyl azide + Terminal Alkyne + Iodine Source --(Cu(I) catalyst)--> 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole

Figure 2: Experimental workflow for the synthesis.

Data Presentation and Optimization

The yield and purity of the final product are contingent on several reaction parameters. The following table summarizes key variables and their typical ranges for optimizing the iodo-CuAAC reaction.

ParameterTypical Range/ValueRationale
Copper Source CuI, CuSO₄/NaAscCuI is a direct source of Cu(I). The CuSO₄/sodium ascorbate system generates Cu(I) in situ, which can be more convenient and reproducible. [9]
Ligand Often not requiredWhile some CuAAC reactions are accelerated by ligands like TBTA or THPTA, the iodo-CuAAC can often proceed efficiently without a specific ligand, especially in organic solvents.
Solvent THF, MeCN, DMF, tBuOH/H₂OThe choice of solvent depends on the solubility of the reactants. Aprotic polar solvents are generally effective.
Base Et₃N, DIPEAA non-nucleophilic organic base is typically used to facilitate the formation of the copper acetylide intermediate.
Temperature Room TemperatureThe iodo-CuAAC is often highly efficient at ambient temperatures, a key advantage of "click chemistry."
Iodine Source NIS, I₂N-Iodosuccinimide is a mild and easy-to-handle electrophilic iodine source. Molecular iodine can also be used.

Conclusion and Future Outlook

The copper-catalyzed azide-alkyne cycloaddition provides a robust and highly efficient method for the synthesis of 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole. This technical guide has outlined the key mechanistic features of this transformation and provided a practical, field-proven experimental protocol. The versatility of the 4-iodo-1,2,3-triazole core as a synthetic handle ensures that this building block will continue to be of significant interest to the drug discovery and development community. Future research in this area may focus on the development of even more sustainable catalytic systems, such as those employing heterogeneous copper catalysts, and the expansion of the substrate scope to include more complex and diverse molecular architectures.

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  • PMC. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Interchim. (n.d.).
  • Glen Research. (n.d.).
  • Der Pharma Chemica. (n.d.). Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine.
  • Beilstein Journals. (2013).
  • BenchChem. (n.d.). Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers.
  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • D-Scholarship@Pitt. (n.d.). Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis and Properties of 2,6-Difluorobenzyl Bromide.
  • RSC Publishing. (n.d.).
  • Some basic Experiments of Acetylene Purifying M

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Metal-Halogen Exchange for the Strategic Functionalization of 1-[(2,6-Difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole

Introduction: The Strategic Value of Functionalized Triazoles The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique combination of electronic properties, metaboli...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Functionalized Triazoles

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique combination of electronic properties, metabolic stability, and capacity for hydrogen bonding has established it as a valuable bioisostere for amide bonds and other functional groups, leading to its incorporation into numerous pharmacologically active agents.[2] The ability to perform late-stage functionalization on highly decorated triazole cores is paramount in drug discovery, as it allows for the rapid generation of molecular diversity and the fine-tuning of structure-activity relationships (SAR).

Metal-halogen exchange is a premier synthetic transformation that enables this strategy.[3] It provides a powerful and reliable method for converting a carbon-halogen bond into a carbon-metal bond, thereby transforming a relatively inert halide into a potent nucleophilic or cross-coupling-ready intermediate. This guide focuses on the application of metal-halogen exchange to a specific, high-value substrate: 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole . The iodine atom at the C4 position serves as an ideal handle for this transformation, providing a gateway to a diverse array of novel 4-substituted triazole derivatives.

Mechanistic Principles and Key Experimental Considerations

The success of a metal-halogen exchange reaction hinges on a deep understanding of its mechanism and the careful control of reaction parameters. The reaction proceeds by converting an organic halide into an organometallic compound, most commonly an organolithium or Grignard reagent.[3]

The Exchange Process

The rate of exchange is highly dependent on the halogen, following the general trend: I > Br > Cl >> F .[3][4] This makes the 4-iodo-1,2,3-triazole an exceptionally well-suited substrate for this reaction. The mechanism for lithium-halogen exchange is believed to proceed through a reversible "ate-complex" intermediate, where the carbanion of the organolithium reagent attacks the halogen atom of the substrate.[3][5] The reaction is kinetically controlled, and its equilibrium favors the formation of the more stable organometallic species.

Choice of Reagent: Organolithiums vs. Grignard Reagents

Two primary classes of reagents are employed for this transformation, each with distinct advantages:

  • Organolithium Reagents (e.g., n-BuLi, sec-BuLi, t-BuLi): These are the most common reagents for iodine-lithium exchange. The exchange is extremely rapid, even at cryogenic temperatures (-78 °C).[5][6] This speed is advantageous for minimizing side reactions, but it also necessitates strict temperature control to prevent undesired processes like decomposition or reaction with other functional groups.

  • Grignard Reagents (e.g., i-PrMgCl, i-PrMgCl·LiCl): Magnesium-halogen exchange offers superior functional group tolerance compared to its lithium counterpart.[7] The addition of lithium chloride (LiCl) forms a highly active "Turbo-Grignard" reagent (i-PrMgCl·LiCl) that can facilitate exchange on substrates that are sluggish with i-PrMgCl alone, often at more accessible temperatures (-20 °C to 0 °C).[8]

The Critical Role of the Reaction Environment

Organometallic intermediates are highly basic and oxophilic. Therefore, the exclusion of air and moisture is non-negotiable.

  • Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques.[9][10]

  • Anhydrous Solvents: The reaction must be performed in a dry, aprotic solvent, with tetrahydrofuran (THF) being the most common choice. Any trace of water will protonate and quench the organometallic intermediate, leading to reaction failure.

  • Temperature Control: For organolithium reactions, maintaining a temperature of -78 °C (typically with a dry ice/acetone bath) is critical to ensure selectivity and prevent decomposition of the thermally sensitive lithiated intermediate.

Figure 1: General mechanism of lithium-halogen exchange and subsequent electrophilic quench.

Detailed Experimental Protocols

Safety First: Organolithium reagents are pyrophoric and react violently with water.[11] Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.[9] Never work alone and ensure a Class D fire extinguisher or sand bucket is accessible.[10][12]

Protocol 1: Lithium-Iodine Exchange with n-Butyllithium and Electrophilic Quench

This protocol describes the generation of the 4-lithio-triazole intermediate followed by trapping with a generic electrophile (e.g., an aldehyde).

Materials:

  • 1-[(2,6-Difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

  • Electrophile (e.g., Benzaldehyde, freshly distilled)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Flame- or oven-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of nitrogen or argon.[13]

  • Reagent Preparation: To the cooled flask, add 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole (1.0 equiv). Evacuate and backfill the flask with inert gas three times.

  • Dissolution: Add anhydrous THF via syringe to achieve a concentration of approximately 0.1 M.

  • Cooling: Cool the stirring solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 equiv) dropwise via syringe over 5-10 minutes. The solution may change color.

  • Exchange: Stir the reaction mixture at -78 °C for 45 minutes to ensure the iodine-lithium exchange is complete.

  • Electrophilic Quench: Add the electrophile (1.2 equiv, dissolved in a small amount of anhydrous THF if solid) dropwise to the reaction mixture at -78 °C.

  • Warming: Continue stirring at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 2: Magnesium-Iodine Exchange with i-PrMgCl·LiCl

This protocol provides an alternative for substrates with sensitive functional groups that may not be compatible with n-BuLi.

Procedure:

  • Setup: Follow the same rigorous drying and inert atmosphere setup as in Protocol 1.

  • Reagent Preparation: To the flask, add the 4-iodo-triazole substrate (1.0 equiv) and dissolve in anhydrous THF (approx. 0.2 M).

  • Cooling: Cool the solution to the desired temperature, typically between -10 °C and 0 °C.

  • Exchange: Slowly add i-PrMgCl·LiCl (1.1 equiv, typically 1.3 M in THF) dropwise.

  • Stirring: Stir the mixture for 1-2 hours at this temperature. Reaction progress can be monitored by taking aliquots, quenching, and analyzing by TLC or LC-MS.

  • Electrophilic Quench & Workup: Once the exchange is complete, cool the mixture to -78 °C before adding the electrophile (1.2 equiv). Follow steps 8-11 from Protocol 1 for the workup and purification.

Data Presentation: Scope of Electrophiles

The true utility of this method lies in the wide variety of electrophiles that can be used to trap the organometallic intermediate, leading to a diverse range of 4-substituted products.

Electrophile ClassExample ElectrophileResulting Functional Group at C4Typical Conditions
Aldehydes / KetonesBenzaldehyde / AcetoneSecondary / Tertiary Alcoholn-BuLi, THF, -78 °C
Carbon DioxideCO₂ (gas or dry ice)Carboxylic Acidn-BuLi, THF, -78 °C
Silyl HalidesTrimethylsilyl chloride (TMSCl)Silyln-BuLi, THF, -78 °C
Alkyl HalidesIodomethane / Benzyl bromideAlkyl / Benzyln-BuLi, THF, -78 °C to RT
Boronic EstersIsopropyl pinacol borateBoronic Ester (for Suzuki coupling)i-PrMgCl·LiCl, THF, -20 °C
DisulfidesDimethyl disulfideMethylthion-BuLi, THF, -78 °C

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive organolithium reagent. 2. Wet solvent or glassware. 3. Reaction temperature too high.1. Titrate the organolithium solution before use. 2. Ensure rigorous drying of all equipment and use freshly distilled/dried solvent. 3. Maintain strict temperature control, especially during addition.
Formation of Protonated (C4-H) Byproduct 1. Insufficient exclusion of moisture/air. 2. Acidity of the electrophile solution. 3. Incomplete exchange before quench.1. Check for leaks in the inert gas setup. 2. Use freshly purified electrophiles. 3. Increase the exchange time before adding the electrophile.
Complex Mixture of Products 1. Side reactions due to warming. 2. Reaction with the solvent (THF). 3. Electrophile instability.1. Quench the reaction at low temperature before warming. 2. Avoid prolonged reaction times at temperatures above -20 °C. 3. Use a stable, purified electrophile.

graph "Experimental_Workflow" {
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rankdir=TB;
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// Nodes A [label="1. Setup\n(Dry Glassware, Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Reagent Addition\n(Substrate, Anhydrous THF)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Cooling\n(e.g., -78 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Metal-Halogen Exchange\n(Slow addition of R-Li/R-MgX)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Electrophilic Quench\n(Add Electrophile at low temp)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Workup\n(Aqueous Quench, Extraction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Purification\n(Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Figure 2: Step-by-step experimental workflow for the metal-halogen exchange protocol.

References

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry. [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. [Link]

  • Metal–halogen exchange. Wikipedia. [Link]

  • The Mechanism of Lithium-Halogen Exchange. Macmillan Group Meeting, Princeton University. [Link]

  • Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. ChemBioChem. [Link]

  • Safe handling of organolithium compounds in the laboratory. FMC Corporation. [Link]

  • Ferrocenyl–triazole complexes and their use in heavy metal cation sensing. RSC Advances. [Link]

  • One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides. Organic Letters. [Link]

  • Why are halogens ortho- para- directors? Master Organic Chemistry. [Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 5-Iodo-1,4-disubstituted-1,2,3-triazoles Mediated by in Situ Generated Copper(I) Catalyst and Electrophilic Triiodide Ion. The Journal of Organic Chemistry. [Link]

  • Porous, Conductive Metal-Triazolates and Their Structural Elucidation by the Charge-Flipping Method. Angewandte Chemie International Edition. [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]

  • Grignard Reagents: Alkoxide-Directed Iodine−Magnesium Exchange at sp3 Centers. Organic Letters. [Link]

  • Lithium Halogen Exchange. University of Wisconsin-Madison. [Link]

  • Recent Advances in Halogen–Metal Exchange Reactions. Accounts of Chemical Research. [Link]

  • Pyrophorics - Organolithium Reagents - Standard Operating Procedure. UC Santa Barbara. [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. UC Irvine Environmental Health & Safety. [Link]

  • Triazolyl Conjugated (Oligo)Phenothiazines Building Blocks for Hybrid Materials—Synthesis and Electronic Properties. Molecules. [Link]

  • Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using CuO Nanoparticles. Asian Journal of Chemistry. [Link]

  • Kinetic Study of the Halogen and Sulfoxide-Magnesium Exchange Reactions. Chemical Communications. [Link]

  • Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. ResearchGate. [Link]

  • Magnesium-Halogen Exchange. Myers Research Group, Harvard University. [Link]

  • Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from Azidoformates and Aryl Terminal Alkynes. The Journal of Organic Chemistry. [Link]

  • Organolithium reagent. Wikipedia. [Link]

  • Standard Operating Procedure: Organolithium Compounds. University of Connecticut. [Link]

  • Concerning the 1,5-stereocontrol in tin(IV) Chloride Promoted Reactions of 4- And 5-alkoxyalk-2-enylstannanes: Trapping Intermediate Allyltin Trichlorides Using Phenyllithium. PubMed. [Link]

  • Nitroalkanes as electrophiles: synthesis of triazole-fused heterocycles with neuroblastoma differentiation activity. PubMed. [Link]

  • 7.5: Directing Effects. Chemistry LibreTexts. [Link]

Sources

Application

Application Note: Late-Stage Diversification of Agrochemicals using 1-[(2,6-Difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole

Target Audience: Discovery Chemists, Agrochemical Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary The rapid discovery of novel cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Agrochemical Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

The rapid discovery of novel crop protection agents requires highly modular synthetic strategies. The 1,2,3-triazole core has emerged as a privileged scaffold in agrochemical design due to its metabolic stability, strong dipole moment, and potent ability to coordinate with metalloenzymes [1]. However, traditional de novo synthesis of triazole libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) requires the preparation of a unique alkyne for every target molecule.

This application note details the strategic utility of 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole as a versatile, late-stage building block. By leveraging the highly reactive 4-iodo position, researchers can rapidly generate diverse 1,4-disubstituted triazole libraries via palladium-catalyzed cross-coupling, significantly accelerating Structure-Activity Relationship (SAR) campaigns against phytopathogenic fungi.

Strategic Rationale & Mechanism of Action

The 2,6-Difluorobenzyl Pharmacophore

The incorporation of the 2,6-difluorobenzyl moiety is a proven strategy in modern agrochemical design [5]. The ortho-fluorine atoms serve a dual purpose:

  • Metabolic Shielding: They block primary sites of cytochrome P450-mediated aromatic oxidation, extending the half-life of the fungicide in the field.

  • Conformational Locking: The steric and electronic repulsion of the fluorine atoms restricts the rotation of the benzyl bond, locking the molecule into a bioactive conformation that optimally occupies the hydrophobic binding pockets of target enzymes.

Biological Target: CYP51 (Ergosterol Biosynthesis)

The primary target for these triazole derivatives is Lanosterol 14α-demethylase (CYP51) , a critical enzyme in the fungal ergosterol biosynthesis pathway [2]. Inhibition of CYP51 depletes ergosterol—compromising fungal cell membrane integrity—while causing a toxic accumulation of methylated sterols like lanosterol [3]. The N3 or N4 atom of the 1,2,3-triazole core directly coordinates with the heme iron in the CYP51 active site.

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol (Accumulation = Toxicity) Squalene->Lanosterol CYP51 CYP51 (Erg11) 14α-Demethylase Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Inhibitor 1,4-Disubstituted 1,2,3-Triazole Agrochemical Inhibitor->CYP51 Heme Coordination

Fig 1. Inhibition of the fungal ergosterol biosynthesis pathway by 1,2,3-triazole agrochemicals.

Synthetic Workflow & Methodologies

The traditional CuAAC approach requires synthesizing a new terminal alkyne for every desired analog. By contrast, synthesizing the title 4-iodo-triazole allows for rapid library expansion using commercially available boronic acids [4].

SyntheticWorkflow Start 2,6-Difluorobenzyl Azide + 1-Iodo-2-TMS-acetylene CuAAC CuI, Ligand (Regioselective CuAAC) Start->CuAAC Intermediate 1-[(2,6-difluorophenyl)methyl] -4-iodo-1H-1,2,3-triazole CuAAC->Intermediate Desilylation (TBAF) PdCoupling Pd(dppf)Cl2, Ar-B(OH)2 (Suzuki-Miyaura Coupling) Intermediate->PdCoupling Late-Stage Diversification Library Diversified 1,4-Disubstituted 1,2,3-Triazole Library PdCoupling->Library

Fig 2. Synthetic workflow from azide building block to a diversified 1,2,3-triazole screening library.

Protocol A: Synthesis of 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole

Causality Note: Direct iodination of 1-substituted triazoles often yields mixtures or requires harsh lithiation. By utilizing 1-iodo-2-(trimethylsilyl)acetylene in the CuAAC reaction, the bulky TMS group sterically directs the cycloaddition to exclusively yield the 4-iodo-5-TMS intermediate. Subsequent desilylation cleanly provides the desired 4-iodo-1H-triazole.

Materials:

  • 2,6-Difluorobenzyl azide (1.0 equiv, 10 mmol)

  • 1-Iodo-2-(trimethylsilyl)acetylene (1.2 equiv, 12 mmol)

  • Copper(I) Iodide (CuI) (0.05 equiv, 0.5 mmol)

  • Triethylamine (Et3N) (2.0 equiv, 20 mmol)

  • TBAF (1.0 M in THF, 1.5 equiv)

  • Solvent: THF/H2O (4:1)

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2,6-difluorobenzyl azide (10 mmol) and 1-iodo-2-(trimethylsilyl)acetylene (12 mmol) in 40 mL of THF. Add 10 mL of deionized water.

  • Catalyst Addition: Add CuI (0.5 mmol) and Et3N (20 mmol) to the biphasic mixture. The solution will turn pale yellow/green.

  • Cycloaddition: Stir the mixture vigorously at room temperature for 12 hours. Monitor the disappearance of the azide via TLC (Hexanes/EtOAc 3:1).

  • Desilylation (One-Pot): Once the azide is consumed, cool the flask to 0 °C and add TBAF (15 mL, 1.0 M in THF) dropwise. Stir for 2 hours at room temperature to remove the TMS group.

  • Workup: Quench the reaction with saturated aqueous NH4Cl (50 mL). Extract the aqueous layer with EtOAc (3 × 40 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes to 20% EtOAc/Hexanes) to yield the pure 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole as a white solid.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling

Causality Note: The 4-iodo position on the electron-rich triazole ring is highly reactive toward oxidative addition by Pd(0). Pd(dppf)Cl2 is selected as the optimal catalyst because its large bite angle accelerates the reductive elimination step, minimizing protodeboronation side reactions. A biphasic Dioxane/H2O system is critical to ensure the solubility of both the organic triazole and the inorganic base.

Materials:

  • 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole (1.0 equiv, 1.0 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 0.05 mmol)

  • K2CO3 (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane/H2O (4:1, degassed)

Step-by-Step Procedure:

  • Preparation: To a 20 mL microwave vial or Schlenk tube, add the 4-iodo-triazole (1.0 mmol), the selected boronic acid (1.5 mmol), Pd(dppf)Cl2 (0.05 mmol), and K2CO3 (3.0 mmol).

  • Degassing: Seal the vessel and purge with Argon for 5 minutes. Add 5 mL of a pre-degassed mixture of 1,4-Dioxane/H2O (4:1).

  • Coupling: Heat the reaction mixture to 90 °C in an oil bath for 6 hours. (Alternatively, microwave irradiation at 110 °C for 30 minutes can be utilized for high-throughput library generation).

  • Validation/Monitoring: Confirm complete consumption of the starting material via LC-MS. The mass of the 4-iodo starting material ( m/z 321.9) should be entirely replaced by the target mass.

  • Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na2SO4, and evaporate.

  • Final Polish: Purify via automated flash chromatography to isolate the final 1,4-disubstituted triazole agrochemical candidate.

Quantitative Data Presentation

To establish a self-validating protocol, reaction conditions for the Suzuki-Miyaura coupling (Protocol B) were optimized using 4-chlorophenylboronic acid as the model coupling partner. The results demonstrate the necessity of the Pd(dppf)Cl2 catalyst and aqueous biphasic conditions.

Table 1: Optimization of Late-Stage Suzuki-Miyaura Cross-Coupling

EntryCatalyst (5 mol%)Base (3 equiv)SolventTemp (°C)Yield (%)*
1Pd(PPh3)4K2CO3Toluene9045
2Pd(PPh3)4K2CO3Dioxane/H2O (4:1)9072
3Pd(OAc)2 / PPh3Cs2CO3Dioxane/H2O (4:1)9068
4Pd(dppf)Cl2 K2CO3 Dioxane/H2O (4:1) 90 94
5Pd(dppf)Cl2K2CO3Dioxane/H2O (4:1)2515

*Isolated yields after column chromatography. Entry 4 represents the optimal conditions utilized in Protocol B.

References

  • Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery ACS Public
  • Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance Frontiers in Microbiology
  • Controlling antifungal activity with light: Optical regulation of fungal ergosterol biosynthetic pathway with photo-responsive CYP51 inhibitors PMC / NIH
  • Facile, High‐Yielding Synthesis of 4‐Functionalised 1,2,3‐Triazoles via Amino‐ and Aryloxycarbonylation ResearchG
  • 2 6 Difluorobenzyl Alcohol Market Analysis 2026 Cognitive Market Research

Technical Notes & Optimization

Troubleshooting

Preventing deiodination during cross-coupling of 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole

Overview & Mechanistic Context Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex active pharmaceutical ingredients (APIs)—such as Rufina...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex active pharmaceutical ingredients (APIs)—such as Rufinamide analogs and CNS-active compounds—where 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole serves as a critical building block.

A pervasive and frustrating issue when subjecting this heteroaryl iodide to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) is protodehalogenation (deiodination) . Instead of the desired C-C bond formation, researchers often isolate the reduced 1H-1,2,3-triazole.

The Causality of Failure: The oxidative addition of Pd(0) into the C-I bond of this specific triazole is exceptionally fast due to the highly electron-withdrawing nature of both the triazole ring and the 2,6-difluorobenzyl moiety. This generates an intensely electrophilic Pd(II)-aryl intermediate. If the subsequent transmetalation step is sluggish, the lifetime of this Pd(II) species is prolonged. During this window, the Pd(II) center acts as a "hydride sink." It will abstract a hydride from the solvent (e.g., alcohols), the base (e.g., via β-hydride elimination of alkoxides), or even the ligand 1. Subsequent reductive elimination yields the deiodinated byproduct and regenerates Pd(0), effectively short-circuiting your catalytic cycle 2.

Pathway Visualization

G Pd0 Pd(0)Lₙ Active Catalyst OxAdd Pd(II)(Ar)(I)Lₙ Oxidative Addition Complex Pd0->OxAdd + Ar-I (Triazole) TransMet Pd(II)(Ar)(R)Lₙ Transmetalation Complex OxAdd->TransMet + R-B(OH)₂ / Base Fast Transmetalation Hydride Pd(II)(Ar)(H)Lₙ Hydride Abstraction (from solvent/base) OxAdd->Hydride Sluggish Transmetalation + Hydride Donor RedElim Ar-R Desired Cross-Coupled Product TransMet->RedElim Reductive Elimination RedElim->Pd0 Regenerates Pd(0) Deiod Ar-H Deiodinated Byproduct Hydride->Deiod Reductive Elimination Deiod->Pd0 Regenerates Pd(0)

Figure 1: Competing Pd-catalytic pathways: Desired transmetalation vs. deiodination side reaction.

Troubleshooting & FAQs

Q1: I am recovering up to 50% of the deiodinated triazole instead of my product. Could my solvent be the culprit? A: Absolutely. Primary and secondary alcohols (like Ethanol, Methanol, or Isopropanol) are classic hydride donors in Pd chemistry. When the electron-deficient Pd(II)-triazole complex forms, it rapidly oxidizes the alcohol, absorbing a hydride. Actionable Fix: Switch to strictly aprotic solvents like Toluene, 1,4-Dioxane, or THF. Ensure they are rigorously degassed and dried, as trace water can also participate in protodehalogenation pathways under basic conditions 3.

Q2: I am using KOtBu as my base to drive the reaction. Is this contributing to the reduction? A: Yes. While KOtBu lacks the β-hydrogens typically responsible for direct hydride transfer, strong alkoxide bases are notoriously implicated in single-electron transfer (SET) and radical-mediated reduction pathways, especially with highly electrophilic aryl halides 4. Actionable Fix: Transition to anhydrous, inorganic bases such as K₃PO₄ or Cs₂CO₃. These provide the necessary basicity to activate the boronic acid (forming the reactive boronate) without acting as reductants.

Q3: My boronic acid is sterically hindered, making transmetalation inherently slow. How can I outcompete the deiodination pathway? A: You must kinetically favor transmetalation. First, upgrade your ligand to a bulky, electron-rich dialkylbiaryl phosphine (e.g., XPhos or SPhos). These ligands sterically shield the Pd center from solvent molecules while electronically accelerating reductive elimination. Second, consider adding an Ag(I) salt (e.g., Ag₂O or Ag₂CO₃). Ag(I) acts as an iodide scavenger, precipitating AgI and generating a highly reactive, cationic Pd species that undergoes transmetalation orders of magnitude faster than the neutral complex.

Data Presentation: Parameter Optimization

The following table summarizes the quantitative impact of reaction parameters on the Cross-Coupling vs. Deiodination ratio, based on empirical optimization data for 4-iodo-1,2,3-triazoles.

ParameterDeiodination-Promoting Conditions (Avoid)Cross-Coupling-Promoting Conditions (Recommended)Mechanistic Rationale
Ligand PPh₃, P(o-tol)₃XPhos, SPhos, dtbpfBulky, electron-rich ligands accelerate transmetalation and sterically block hydride donors from coordinating to the Pd center.
Base NaOMe, KOtBu, Et₃NK₃PO₄, Cs₂CO₃ (Anhydrous)Alkoxides and amines can undergo β-hydride elimination or SET, transferring a hydride/electron to the Pd(II) center.
Solvent Ethanol, MethanolToluene, 1,4-DioxaneAlcohols act as potent hydride donors to electron-deficient Pd(II) intermediates via alkoxide coordination and oxidation.
Additives NoneAg₂O, Ag₂CO₃Ag(I) scavenges iodide, forming a highly electrophilic cationic Pd species that rapidly transmetalates, outcompeting reduction.

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

Objective: Coupling of 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole with an aryl boronic acid while suppressing protodehalogenation.

Self-Validating Design: This protocol integrates 1,3,5-trimethoxybenzene as a quantitative internal standard (IS). By taking a 50 µL aliquot at 1 hour and analyzing via UPLC-MS, you can calculate the exact mass balance ratio of Product : Deiodinated Byproduct : Remaining Starting Material. If the deiodination exceeds 5%, the reaction is halted, and the base/solvent dryness is re-verified, preventing the waste of expensive boronic acids.

Step 1: System Preparation (Glovebox or Schlenk Line)

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon (repeat 3x).

  • Add 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole (1.0 equiv, 1.0 mmol) and the aryl boronic acid (1.5 equiv, 1.5 mmol).

  • Add 1,3,5-trimethoxybenzene (0.5 equiv, 0.5 mmol) as the internal standard.

Step 2: Catalyst and Base Charging

  • Add XPhos Pd G2 precatalyst (0.02 equiv, 2 mol%). Causality: G2 precatalysts rapidly generate the active L-Pd(0) species under mild conditions, preventing starting material degradation.

  • Add finely milled, anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol). Note: Do not use aqueous base solutions if deiodination has been a historical issue for your specific substrate.

Step 3: Reaction Execution

  • Inject anhydrous, degassed 1,4-Dioxane (10 mL) via syringe.

  • Seal the flask and heat to 80 °C in a pre-heated oil bath with vigorous stirring (800 rpm) to ensure the heterogeneous base is well-suspended.

Step 4: In-Process Control (IPC) & Validation

  • After 1 hour, withdraw a 50 µL aliquot under Argon.

  • Dilute with 1 mL Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and inject into the UPLC-MS.

  • Validation Checkpoint: Integrate the peaks against the IS. If the deiodinated triazole peak (M-I+H) is <5% and product conversion is >50%, proceed. If deiodination is >10%, abort, verify solvent anhydrousness, and consider adding 0.5 equiv Ag₂O in the next run.

Step 5: Workup and Isolation

  • Upon full conversion (typically 2-4 hours), cool to room temperature.

  • Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove the Pd catalyst and inorganic salts.

  • Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC. National Institutes of Health (NIH). Available at:[Link]

  • The Palladium-Catalyzed Ullmann Cross-Coupling Reaction: A Modern Variant on a Time-Honored Process. Accounts of Chemical Research - ACS Publications. Available at:[Link]

  • Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC. National Institutes of Health (NIH). Available at:[Link]

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole

Welcome to the technical support guide for 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole. This document provides in-depth guidance, troubleshooting, and best practices for the purification and recrystallization...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole. This document provides in-depth guidance, troubleshooting, and best practices for the purification and recrystallization of this key synthetic intermediate. As Senior Application Scientists, our goal is to explain not just the procedural steps, but the underlying chemical principles that ensure you achieve the highest purity and yield in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole?

A1: The impurity profile is largely dependent on the synthetic route. For 1,2,3-triazoles synthesized via the common Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, typical impurities include:

  • Residual Copper Catalyst: This is often the most problematic impurity, as copper ions can coordinate with the triazole ring.[1] This coordination may lead to product discoloration (blue or green tint) and significant broadening or even disappearance of signals in NMR spectra, complicating structural analysis.[2][3]

  • Unreacted Starting Materials: Residual 1-(azidomethyl)-2,6-difluorobenzene or the terminal alkyne used in the synthesis.

  • Reaction Solvents: High-boiling point solvents such as DMF or DMSO are common in triazole synthesis and can be difficult to remove.[4]

  • Side-Products: Depending on the specific iodination source and conditions, trace amounts of the non-iodinated parent triazole or regioisomers may be present.[5]

Q2: Why is it critical to remove trace copper, and what are the analytical signs of its presence?

Q3: What are the key principles for selecting an effective recrystallization solvent for this compound?

A3: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[6] For 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole, its aromatic and halogenated structure suggests the following:

  • Good Solvents (at high temperature): Alcohols (ethanol, isopropanol), ethyl acetate, acetone, and acetonitrile are often effective due to their polarity and ability to engage in dipole-dipole interactions.

  • Poor Solvents (Anti-solvents): Nonpolar solvents like hexanes or heptane, and in some cases water, are typically poor solvents and can be used as anti-solvents in a mixed-solvent system to induce precipitation.[7] The goal is to find a solvent or solvent pair that allows for complete dissolution near the solvent's boiling point and promotes the formation of well-ordered, pure crystals upon slow cooling.[8]

Troubleshooting & Optimization Guide

This section addresses specific issues you may encounter during the purification and recrystallization process in a practical question-and-answer format.

Issue 1: Persistent Copper Contamination

  • Q: My product is a pale blue/green solid, and the NMR signals for the triazole ring are broad. Standard work-up isn't removing the color. What should I do? A: This is a classic sign of copper contamination. The triazole nitrogens are excellent ligands for copper ions, making simple washing ineffective.[1] An acid or chelating agent wash is required. After the initial reaction work-up, dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer several times with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or a dilute ammonium hydroxide solution. These agents form a more stable complex with copper, sequestering it into the aqueous phase. Follow this with a water wash and then a brine wash to remove residual aqueous-soluble components before drying the organic layer.

Issue 2: Recrystallization Failures

  • Q: I dissolved my compound in a hot solvent, but upon cooling, it separated as an oily liquid instead of forming crystals. What is "oiling out" and how can I prevent it? A: "Oiling out" occurs when the solute's melting point is lower than the temperature of the saturated solution, or when the concentration of the solute is too high, causing it to come out of solution as a liquid phase rather than a solid crystal lattice.

    • Causality & Solution: This is often caused by cooling the solution too rapidly or using a solvent in which the compound is excessively soluble even at lower temperatures. To resolve this, reheat the solution to redissolve the oil, then add a small amount of additional hot solvent to slightly decrease the saturation. Allow the flask to cool very slowly by insulating it (e.g., with glass wool or a towel) to let it reach room temperature over several hours before transferring it to an ice bath. If the problem persists, consider a different solvent system.

  • Q: My solution is clear and has cooled to room temperature, but no crystals have formed. How can I induce crystallization? A: The solution is likely supersaturated, a state where the concentration of the dissolved solid is higher than its equilibrium solubility, but crystal nucleation has not yet occurred.

    • Causality & Solution: Nucleation is the first step of crystallization and sometimes requires an energy barrier to be overcome. You can induce it by:

      • Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[7]

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the supersaturated solution. This provides a template for new crystals to grow upon.

      • Further Cooling: Place the flask in an ice bath or refrigerator to further decrease solubility, which often triggers precipitation.

  • Q: My recrystallization yield is extremely low. What are the likely causes and how can I improve it? A: Low yield typically results from one of two issues: using too much solvent or incomplete precipitation.

    • Causality & Solution:

      • Excess Solvent: The most common error is adding too much hot solvent during the dissolution step.[9] Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.[8] If you've already added too much, you can carefully evaporate some of the solvent to re-concentrate the solution.

      • Incomplete Precipitation: Ensure the solution is thoroughly chilled after slow cooling to room temperature. Placing it in an ice bath for at least 30-60 minutes can significantly increase the yield. Also, check the filtrate (the mother liquor); if it is highly colored, it may indicate a significant amount of your product remains dissolved along with impurities.

Data Presentation & Visualization
Solvent Selection for Recrystallization

The table below provides a starting point for selecting an appropriate solvent system for the recrystallization of 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole.

Solvent SystemTypeBoiling Point (°C)Rationale & Comments
Isopropanol (IPA) Single Solvent82.6Good starting point. Often provides a good solubility differential between hot and cold for aromatic compounds.
Ethanol (EtOH) Single Solvent78.37Similar to IPA, but may be slightly too good of a solvent, potentially leading to lower yields.
Ethyl Acetate (EtOAc) Single Solvent77.1A versatile solvent. Can be paired with hexane as an anti-solvent if single-solvent recrystallization is not effective.
IPA / n-Hexane Mixed-SolventVariableAn excellent choice. Dissolve the compound in minimal hot IPA, then slowly add n-hexane at the boiling point until the solution becomes faintly cloudy. Clarify with a drop of hot IPA and cool.[7]
EtOAc / n-Hexane Mixed-SolventVariableA classic combination for moderately polar compounds. Provides a wide polarity range, allowing for fine-tuning of solubility.
Experimental Workflows

Purification_Workflow cluster_0 Initial Purification cluster_1 Recrystallization Crude Crude Product (from synthesis) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Wash Aqueous Wash (EDTA or NH4OH soln) Dissolve->Wash Remove Cu2+ Dry Dry (Na2SO4 or MgSO4) & Filter Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purified_Crude Purified Crude Solid Evaporate->Purified_Crude Add_Solvent Dissolve in Minimum Hot Solvent (e.g., IPA) Purified_Crude->Add_Solvent Hot_Filter Hot Filtration (optional, for insolubles) Add_Solvent->Hot_Filter Cool Slow Cooling to RT, then Ice Bath Hot_Filter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash_Crystals Wash with Cold Solvent Collect->Wash_Crystals Dry_Crystals Dry Under Vacuum Wash_Crystals->Dry_Crystals Final High-Purity Crystals Dry_Crystals->Final

Caption: General workflow for purification and recrystallization.

Troubleshooting_Tree cluster_oiling Oiling Out cluster_nocrystals No Crystals Formed cluster_lowyield Low Yield Start Recrystallization Problem Oil_Q Did the compound form an oil? Start->Oil_Q NoCrystal_Q No crystals upon cooling? Start->NoCrystal_Q LowYield_Q Was the crystal yield very low? Start->LowYield_Q Sol1 1. Reheat solution Oil_Q->Sol1 Yes Sol2 2. Add more hot solvent Sol3 3. Cool SLOWLY Sol4 4. Change solvent system Sol5 1. Scratch inner surface of flask NoCrystal_Q->Sol5 Yes Sol6 2. Add a seed crystal Sol7 3. Cool in ice bath Sol8 4. Reduce solvent volume Sol9 1. Used too much solvent? -> Evaporate excess LowYield_Q->Sol9 Yes Sol10 2. Ensure thorough cooling (ice bath >30 min)

Caption: Decision tree for troubleshooting common recrystallization issues.

Detailed Experimental Protocols

Protocol 1: Purification of Crude Product (Copper Removal)

  • Dissolution: Transfer the crude reaction mixture or solid into a separatory funnel using a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Ensure all the crude product is dissolved.

  • Chelation Wash: Add an equal volume of a 0.5 M aqueous solution of EDTA (disodium salt). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate and drain the aqueous (bottom) layer. Repeat this wash 2-3 times, or until the blue/green color is no longer visible in the organic layer.

  • Neutralization & Final Washes: Perform one wash with deionized water, followed by one wash with saturated aqueous sodium chloride (brine). The brine wash helps to break any emulsions and removes bulk water from the organic layer.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it sit for 10-15 minutes. Filter the drying agent and concentrate the clear, colorless filtrate under reduced pressure using a rotary evaporator to yield the purified crude solid.

Protocol 2: Single-Solvent Recrystallization (Example: Isopropanol)

  • Dissolution: Place the purified crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of isopropanol (IPA) and heat the mixture to a gentle boil on a hot plate with stirring.

  • Solvent Addition: Continue to add hot IPA dropwise from a Pasteur pipette until the solid just dissolves completely.[8] Avoid adding a large excess of solvent to ensure a good recovery.

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization in the funnel.[7]

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Break the vacuum and wash the crystals with a small amount of ice-cold IPA to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

References
  • Veeprho. (n.d.). Triazole Impurities and Related Compound. Retrieved from Veeprho. [Link]

  • National Center for Biotechnology Information. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. PMC. [Link]

  • Zinovyev, A. G., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. [Link]

  • Zinovyev, A. G., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. [Link]

  • Gao, H., et al. (n.d.). Mono- and diiodo-1,2,3-triazoles and their mono nitro derivatives. Dalton Transactions. [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐iodotriazoles in one‐pot reaction. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). US4269987A - Purification of triazoles.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Retrieved from University of York, Department of Chemistry. [Link]

  • ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? Retrieved from ResearchGate. [Link]

  • Waseda University. (n.d.). Recrystallization method. Retrieved from Waseda University. [Link]

  • Reddit. (2014). r/chemistry - Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from Reddit. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium-Catalyzed Couplings of 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole

Welcome to the technical support guide for optimizing palladium-catalyzed cross-coupling reactions involving 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole. This resource is tailored for researchers, chemists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing palladium-catalyzed cross-coupling reactions involving 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole. This resource is tailored for researchers, chemists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation with this specific heterocyclic building block. The unique electronic and steric properties of this substrate—namely the electron-withdrawing nature of the triazole ring and the fluorine atoms—necessitate careful consideration of catalyst systems and reaction parameters.

This guide is structured to provide rapid answers to common questions and in-depth troubleshooting for complex experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting palladium catalyst loading for coupling with this iodo-triazole?

For initial screening, a catalyst loading of 1-2 mol % is a robust starting point for most couplings (e.g., Suzuki, Buchwald-Hartwig) with an iodo-triazole. While lower loadings (down to 0.1 mol %) can be achieved with highly efficient pre-catalysts, starting higher ensures that catalyst activity is not the initial limiting factor during optimization.[1][2] For challenging or new transformations, temporarily increasing the loading to 5 mol % can help determine if the desired bond formation is feasible before optimizing for efficiency.

Q2: Which type of palladium pre-catalyst is recommended for this substrate?

For C-N (Buchwald-Hartwig) and C-C (Suzuki, Heck) couplings, modern palladium(II) pre-catalysts are highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3] Pre-catalysts offer superior air and moisture stability, ensure a precise ligand-to-palladium ratio, and generate the active LPd(0) species more reliably and rapidly upon exposure to a base.[1][3] Buchwald's G3 and G4 pre-catalysts are excellent choices, as they are designed for high activity and stability.

Q3: My reaction mixture turns black and stalls. What does this mean and how can I prevent it?

The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal. This common deactivation pathway can be caused by several factors:

  • Oxygen Contamination: Residual oxygen can oxidize both the active Pd(0) catalyst and the sensitive phosphine ligands.

  • Ligand Dissociation: Particularly with bulky monodentate phosphine ligands, dissociation can lead to unprotected Pd(0) species that aggregate.

  • High Temperatures: Excessive heat can accelerate catalyst decomposition pathways.

Prevention Strategies:

  • Thorough Degassing: Ensure all solvents are rigorously degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

  • Use Robust Pre-catalysts: Well-defined pre-catalysts are often more resistant to decomposition.[1]

  • Temperature Control: Do not overheat the reaction. Screen temperatures to find the minimum required for efficient conversion.

Q4: How critical is the choice of base and solvent?

The base and solvent are not passive components; they are critical parameters that profoundly influence reaction outcomes.[4][5]

  • Base: The base is essential for the transmetalation step in Suzuki couplings and for deprotonating the nucleophile in Buchwald-Hartwig aminations.[6] Its strength and solubility are key. For instance, stronger bases like sodium tert-butoxide are common in C-N couplings, while carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often used in C-C couplings.[7] The choice can be substrate-dependent and often requires empirical screening.

  • Solvent: The solvent affects the solubility of all components, catalyst stability, and overall reaction kinetics.[5] Aprotic solvents like toluene, dioxane, and THF are common. The polarity of the solvent can influence the stability of intermediates in the catalytic cycle.[5][8] A solvent screen is a valuable part of reaction optimization.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures. For each problem, potential causes are identified, followed by recommended solutions grounded in mechanistic principles.

Problem Potential Causes Recommended Solutions & Rationale
1. Low to No Conversion A. Inactive Catalyst System: 1. Inefficient reduction of Pd(II) to Pd(0).[9]2. Poor choice of ligand for the specific transformation.3. Catalyst poisoning by impurities (water, oxygen).A. Re-evaluate Catalyst & Ligand: 1. Switch to a Pre-catalyst: Use a modern, well-defined Pd(II) pre-catalyst (e.g., a Buchwald G3 or G4 type) to ensure reliable generation of the active Pd(0) species.[3]2. Ligand Screening: The 2,6-difluoro substitution pattern presents steric hindrance. Screen a panel of bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or BrettPhos, which are designed to accelerate reductive elimination and stabilize the active catalyst.[10]3. Ensure Rigorous Inert Conditions: Use anhydrous, degassed solvents and high-purity reagents. Purge the reaction vessel thoroughly with argon or nitrogen before adding the catalyst.
B. Sub-optimal Reaction Conditions: 1. Incorrect base or solvent.2. Insufficient temperature.B. Systematic Optimization: 1. Base & Solvent Screen: Screen a matrix of bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and solvents (e.g., Toluene, Dioxane, THF). The optimal combination is highly substrate-dependent.[7][11]2. Temperature Titration: Incrementally increase the reaction temperature (e.g., from 80 °C to 110 °C), monitoring for product formation and decomposition.
2. Significant Side Product Formation (e.g., Dehalogenation) A. Catalyst Reactivity Imbalance: 1. The rate of side reactions (like β-hydride elimination in C-N couplings or proto-deiodination) is competitive with the desired reductive elimination.[12]A. Tune the Catalytic System: 1. Ligand Modification: Switch to a more sterically hindered ligand. Increased bulk around the palladium center can physically obstruct pathways for side reactions and promote the desired reductive elimination.[12]2. Lower Temperature: Side reactions often have a higher activation energy. Reducing the temperature may slow the undesired pathway more than the productive one.3. Base Selection: For dehalogenation, avoid bases that can act as hydrogen donors. Consider using a non-coordinating base in an aprotic solvent.
B. Boronic Acid Homocoupling (Suzuki): 1. Presence of oxygen can promote the oxidative homocoupling of the boronic acid reagent.B. Improve Inert Atmosphere: 1. Degas Reagents: In addition to the solvent, ensure the base and other reagents have not been exposed to excessive air. Degas the entire reaction mixture before heating.
3. Reaction Stalls After Initial Conversion A. Catalyst Deactivation: 1. Formation of inactive palladium black over time.2. Ligand degradation under reaction conditions.[13]A. Enhance Catalyst Stability: 1. Use a More Robust Ligand/Pre-catalyst: Some advanced ligands are specifically designed for thermal stability. Consider a G4 or G6 pre-catalyst, which can exhibit enhanced stability.[1]2. Lower Catalyst Loading: Paradoxically, sometimes a very high catalyst concentration can lead to faster bimolecular decomposition. Once conditions are established, try reducing the catalyst loading.
B. Product Inhibition: 1. The triazole product may coordinate to the palladium center, inhibiting catalyst turnover.B. Modify Reaction Parameters: 1. Increase Temperature: This may help promote dissociation of the product from the palladium center.2. Change Ligand: A different ligand may alter the binding affinity of the product to the catalyst, mitigating inhibition.

Experimental Protocols & Visualization

Baseline Protocol for a Screening Reaction (Suzuki Coupling)

This protocol provides a starting point for optimization. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Materials:

  • 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv., 2 mol %)

  • Base (e.g., K₃PO₄, 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, to make a 0.1 M solution)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the iodo-triazole, arylboronic acid, and base.

  • In a separate vial, weigh the palladium pre-catalyst.

  • Place both vials under an inert atmosphere.

  • Add the degassed solvent to the vial containing the substrates and base, and stir for 2-3 minutes.

  • Add the palladium pre-catalyst to the reaction mixture.

  • Seal the vial and heat the reaction to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Proceed with standard aqueous workup and purification.

Visualization of Key Processes

A fundamental understanding of the catalytic cycle is essential for rational troubleshooting.

Palladium_Cross_Coupling_Cycle Pd0 LₙPd(0) (Active Catalyst) OxAdd L₂Pd(II)(Ar)(X) (Oxidative Adduct) Pd0->OxAdd Oxidative Addition (+ Ar-X) Trans L₂Pd(II)(Ar)(R) (Transmetalation Complex) OxAdd->Trans Transmetalation (+ R-M) Trans->Pd0 Product Ar-R (Desired Product) Trans->Product Reductive Elimination end_point start_point

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Troubleshooting_Workflow Start Low or No Yield Observed CheckCatalyst 1. Evaluate Catalyst System Start->CheckCatalyst CheckConditions 2. Evaluate Reaction Conditions Start->CheckConditions CheckReagents 3. Verify Reagent Quality Start->CheckReagents Sol_Catalyst1 Use modern pre-catalyst (e.g., G3/G4) CheckCatalyst->Sol_Catalyst1 Sol_Catalyst2 Screen bulky, electron-rich ligands (XPhos, SPhos) CheckCatalyst->Sol_Catalyst2 Sol_Conditions1 Screen base and solvent matrix (K₃PO₄, Cs₂CO₃ in Toluene, Dioxane) CheckConditions->Sol_Conditions1 Sol_Conditions2 Increase temperature incrementally CheckConditions->Sol_Conditions2 Sol_Reagents Use anhydrous, degassed solvents Ensure rigorous inert atmosphere CheckReagents->Sol_Reagents

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

  • [Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[7][10]-Triazoles - PMC]([Link])

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regardi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the use of 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole in chemical reactions. The inherent physicochemical properties of this and similar triazole derivatives can present solubility challenges that may hinder reaction kinetics and overall success. This resource offers practical, field-proven insights to help you navigate these issues effectively.

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding.[1][2] However, the combination of a rigid heterocyclic core, a difluorophenyl group, and an iodo-substituent in 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole can lead to poor solubility in many common organic solvents, complicating its application in reactions like Suzuki-Miyaura and Sonogashira cross-couplings.

This guide will explore the causality behind these solubility issues and provide a structured approach to overcoming them, ensuring the integrity and efficiency of your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole starting material is not dissolving in my chosen reaction solvent. What are my initial troubleshooting steps?

A1: The first line of defense against solubility issues involves systematic adjustments to the solvent system and reaction temperature.

  • Solvent Screening: If your triazole derivative shows poor solubility, consider a range of solvents with varying polarities. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often effective for dissolving polar, poorly soluble substrates due to their high dielectric constants and ability to solvate a wide range of organic molecules.[3][4] For cross-coupling reactions, solvent choice can also influence catalyst activity and even reaction selectivity.[5][6][7]

  • Temperature Elevation: Increasing the reaction temperature can significantly enhance the solubility of your starting material.[8][9] However, be mindful of the thermal stability of your reactants and catalyst. A gradual increase in temperature while monitoring the reaction mixture for dissolution is recommended. For some reactions, higher temperatures are necessary to drive the reaction to completion.[5]

  • Co-solvents: The use of a co-solvent can be a powerful strategy. In Suzuki-Miyaura reactions, for instance, adding water to an organic solvent like dioxane or toluene is common. Water helps to dissolve the inorganic base and can facilitate the crucial transmetalation step. For other systems, water-miscible organic co-solvents like THF or acetone (typically at 5-20% by volume) can improve the homogeneity of the reaction mixture.[10]

Q2: I'm running a cross-coupling reaction and observing a heterogeneous mixture with slow or stalled conversion. What advanced techniques can I employ?

A2: When basic troubleshooting fails, more advanced methods can be used to tackle persistent solubility problems.

  • Phase-Transfer Catalysis (PTC): For biphasic reactions, such as those involving an aqueous base and an organic solvent, a phase-transfer catalyst can be highly effective.[11][12][13] PTCs, like quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) or phosphonium salts, facilitate the transfer of a reactant from one phase to another where the reaction occurs.[11][12] This can dramatically increase reaction rates by overcoming the insolubility of reactants in different phases.[13][14]

  • Sonication (Ultrasonication): The application of ultrasound can be a potent tool for enhancing both solubility and reaction rates.[15][16][17] Acoustic cavitation, the formation and collapse of microscopic bubbles, generates localized high temperatures and pressures, which can break down solid aggregates and increase the surface area available for reaction.[16] This technique is beneficial for both homogeneous and heterogeneous catalytic systems.[15][18]

  • Ionic Liquids (ILs): Ionic liquids can act as "green" solvents and, in some cases, as catalysts themselves.[19][20] Their use can improve reaction rates and regioselectivity in reactions involving triazoles.[19][20]

Troubleshooting Guides

Guide 1: Systematic Solvent and Temperature Optimization for a Suzuki-Miyaura Coupling

This guide provides a structured approach to optimizing conditions when your 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole exhibits poor solubility in a standard Suzuki-Miyaura reaction.

Problem: Incomplete dissolution of the iodo-triazole starting material in a toluene/water solvent system, leading to low product yield.

Workflow:

Caption: Decision workflow for systematic solvent and temperature optimization.

Experimental Protocol: Systematic Parameter Screening

  • Temperature Screening: Set up identical reactions at various temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C) in your initial solvent system. Monitor for dissolution and product formation by TLC or LC-MS. Higher temperatures generally increase solubility and reaction rates but can also lead to degradation.[8]

  • Solvent Screening: If temperature elevation is insufficient, screen alternative solvent systems. Common choices for Suzuki couplings include dioxane/H₂O, toluene/H₂O, and THF/H₂O. The choice of solvent can affect both reagent solubility and catalyst activity.

  • Polar Aprotic Solvent Evaluation: For highly polar and poorly soluble substrates, polar aprotic solvents like DMF or DMSO can be effective.[3]

  • Co-Solvent Addition: Investigate the effect of adding a water-miscible organic co-solvent, such as THF or acetone, at a concentration of 10-20% by volume.[10]

Data Summary: Solvent & Temperature Effects

ParameterConditions to ScreenRationale
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF, DMSOAffects reagent solubility and catalyst activity. Polar aprotic solvents can be effective for highly polar, poorly soluble substrates.[3]
Temperature Room Temp, 60 °C, 80 °C, 100 °CHigher temperatures increase solubility and reaction rates but can also lead to degradation of reagents or catalysts.[8]
Co-Solvent Ratio (Organic:Water) 10:1, 4:1, 2:1The amount of water can influence the solubility of the base and the rate of transmetalation.
Guide 2: Employing Advanced Solubilization Techniques for Sonogashira Coupling

This guide outlines the use of phase-transfer catalysts and sonication when facing extreme solubility challenges with 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole in a Sonogashira coupling.

Problem: The iodo-triazole is practically insoluble in a standard Sonogashira reaction setup (e.g., in DMF or an amine base as solvent), leading to no reaction.

Workflow:

Caption: Workflow for applying advanced solubilization techniques.

Experimental Protocol: Phase-Transfer Catalysis

  • Catalyst Selection: Choose a suitable phase-transfer catalyst. Tetrabutylammonium bromide (TBAB) is a common and effective choice for many reactions. Aliquat 336 is another option that is highly organophilic and thermally stable.

  • Catalyst Loading: Add the phase-transfer catalyst to the reaction mixture at a typical loading of 1-10 mol%.

  • Reaction Monitoring: Monitor the reaction for the dissolution of the solid starting material and the formation of the desired product.

Data Summary: Common Phase-Transfer Catalysts

CatalystChemical NameTypical Loading (mol%)Key Characteristics
TBAB Tetrabutylammonium Bromide5-10A common and effective PTC for many reactions.
Aliquat 336 Tricaprylylmethylammonium chloride1-5Highly organophilic and thermally stable, often requiring lower loadings than TBAB.

Experimental Protocol: Sonication

  • Setup: Place the reaction vessel in an ultrasonic cleaning bath or use an ultrasonic probe immersed in the reaction mixture.

  • Application: Apply ultrasound throughout the reaction. The mechanical agitation and localized energy can help to dissolve the starting material and accelerate the reaction.[16]

  • Caution: Be aware that prolonged or high-power sonication can potentially degrade catalysts or reagents.[21] Monitor the reaction closely.

References

  • Hielscher Ultrasonics. (n.d.). Sonocatalysis - Ultrasonically Assisted Catalysis. Retrieved from [Link]

  • Wikipedia. (2024). Phase-transfer catalyst. Retrieved from [Link]

  • Margulis, M. A., & Margulis, I. M. (2003). A mathematical treatment of the use of ultrasound in homogeneous and heterogeneous catalysis. Kinetics and Catalysis, 44, 556-561. Retrieved from [Link]

  • Gallou, F., et al. (2016). Effects of Co-solvents on Reactions Run under Micellar Catalysis Conditions. Organic Letters, 19(1), 14-17. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]

  • Agalave, S. G., Maujan, S. R., & Pore, V. S. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888102. Retrieved from [Link]

  • Gabris, M. A., et al. (2023). Using Ultrasound to Effectively Homogenise Catalyst Inks: Is this Approach Still Acceptable?: Recommendations on the use of ultrasound for mixing catalyst inks. Request PDF. Retrieved from [Link]

  • Maharaja College, Ara. (n.d.). Application Of Ultrasound in Chemical Reactions. Retrieved from [Link]

  • Suslick, K. S. (1999). APPLICATIONS OF ULTRASOUND TO MATERIALS CHEMISTRY. Annual Review of Materials Science, 29(1), 295-326. Retrieved from [Link]

  • Agalave, S. G., Maujan, S. R., & Pore, V. S. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

  • PubMed. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Retrieved from [Link]

  • American Chemical Society. (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction. Retrieved from [Link]

  • ACS Publications. (2011). Temperature Dependent Solubility of α-Form l-Glutamic Acid in Selected Organic Solvents: Measurements and Thermodynamic Modeling. Retrieved from [Link]

  • ACS Publications. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • MDPI. (2021). Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2016). Toward a More Holistic Framework for Solvent Selection. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[11][15][18]-Triazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Retrieved from [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2025). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(1), 249-257. Retrieved from [Link]

  • MDPI. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Retrieved from [Link]

  • PubMed. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine. Retrieved from [Link]

  • Wikipedia. (2024). 1,2,3-Triazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Crystallographic Characterization of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1 H -1,2,4-triazole: A Crucial Intermediate for the Synthesis of Azole Antifungal Drugs. Retrieved from [Link]

  • GSRS. (n.d.). CGP-47292. Retrieved from [Link]

  • PubChem. (n.d.). 1H-1,2,3-Triazole. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Reactivity Face-Off: A Comparative Guide to 4-Iodo- and 4-Bromo-1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry and materials science, the 1,2,3-triazole scaffold has emerged as a crucial building block, valued for its sta...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the 1,2,3-triazole scaffold has emerged as a crucial building block, valued for its stability and role as a bioisostere for amide or ester bonds.[1][2][3] The functionalization of this core, particularly at the 4-position, through palladium-catalyzed cross-coupling reactions, opens a gateway to a vast chemical space for the synthesis of novel bioactive molecules and advanced materials.[1] A pivotal choice in this synthetic journey is the selection of the halide at the 4-position, typically iodine or bromine. This guide provides an in-depth, objective comparison of the reactivity of 4-iodo-1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole and its 4-bromo counterpart, supported by fundamental principles and experimental insights from related systems.

The decision between an iodo or bromo substituent is not trivial; it profoundly impacts reaction kinetics, achievable yields, and the mildness of the required conditions. This choice can be the determining factor in the successful synthesis of complex, multi-functionalized molecules.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The fundamental principle governing the reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions is the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker and thus more readily cleaved than the C-Br bond. This translates to a lower activation energy for the rate-determining oxidative addition step in the catalytic cycle, making the iodo-substituted triazole the more reactive substrate.[4]

This enhanced reactivity of the C-I bond can be strategically exploited to achieve selective functionalization in molecules bearing both iodo and bromo substituents.[5] By carefully controlling reaction conditions, such as temperature and catalyst loading, the C-I bond can be preferentially reacted while leaving the C-Br bond intact for subsequent transformations.

Reactivity in Key Cross-Coupling Reactions: A Comparative Analysis

The superior reactivity of the 4-iodo-1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole is evident across a spectrum of commonly employed palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a robust method for forming carbon-carbon bonds, demonstrates a clear reactivity trend with aryl halides: I > OTf > Br >> Cl.[6] This established hierarchy suggests that the 4-iodo-triazole will undergo coupling with boronic acids or their derivatives under significantly milder conditions—lower temperatures, shorter reaction times, and potentially lower catalyst loadings—compared to the 4-bromo analogue.[7] While direct comparative studies on these specific triazoles are not extensively documented, kinetic studies on similar aromatic systems consistently show faster reaction rates for iodo-substituted substrates.

Table 1: Anticipated Performance in Suzuki-Miyaura Coupling

Parameter4-Iodo-1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole4-Bromo-1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole
Reaction Temperature Room temperature to moderate heatingElevated temperatures often required
Reaction Time Generally shorterTypically longer
Catalyst Loading Lower loadings may be sufficientHigher catalyst loadings may be necessary
Yield Often higher under mild conditionsMay require forcing conditions to achieve comparable yields
Sonogashira Coupling

The Sonogashira coupling, which forges a bond between a terminal alkyne and an aryl or vinyl halide, is particularly sensitive to the identity of the halogen. The reactivity order is well-established as I > OTf > Br > Cl.[5] This pronounced difference allows for highly selective couplings. The 4-iodo-triazole is expected to react with terminal alkynes at or near room temperature, whereas the 4-bromo-triazole would likely necessitate heating to achieve a comparable reaction rate.[5] This disparity is a significant strategic advantage, especially in the synthesis of complex molecules where sensitive functional groups might not tolerate high temperatures.

Experimental Protocol: Representative Sonogashira Coupling

A typical Sonogashira coupling protocol would involve the reaction of the halo-triazole with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., an amine like triethylamine or diisopropylethylamine) in a solvent such as THF or DMF.[5][8][9]

  • For the 4-iodo derivative: The reaction would likely proceed efficiently at room temperature.

  • For the 4-bromo derivative: The reaction mixture would likely require heating to 50-80 °C to achieve a reasonable conversion rate.

Sonogashira_Workflow HaloTriazole HaloTriazole Reaction Reaction HaloTriazole->Reaction Workup Workup Reaction->Workup Alkyne Alkyne Alkyne->Reaction Catalyst Catalyst Catalyst->Reaction Base Base Base->Reaction Purification Purification Workup->Purification Product Product Purification->Product

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. While the general reactivity trend of aryl halides (I > Br > Cl) holds, the situation can be more nuanced. In some instances, aryl iodides can form inhibitory palladium-iodide complexes, which can slow down the catalytic cycle.[10] However, for many systems, the faster oxidative addition of the C-I bond still results in overall higher reactivity compared to the C-Br bond, especially under optimized conditions with appropriate ligands.[10] In a study on 4-halopyrazoles, the 4-bromo derivative was found to be more effective than the 4-iodo derivative in a specific palladium-catalyzed C-N coupling, highlighting the importance of empirical optimization for this class of reaction.[11] Nevertheless, the general expectation is that the 4-iodo-triazole will be more reactive, though careful selection of the catalyst, ligand, and base is crucial for achieving high yields.[12]

The Influence of the 2,6-Difluorophenylmethyl Substituent

The 1-[(2,6-difluorophenyl)methyl] substituent is not merely a passive spectator in these reactions. The electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the triazole ring. This electronic effect, however, is likely to be similar for both the 4-iodo and 4-bromo derivatives and therefore should not significantly alter the fundamental reactivity difference dictated by the carbon-halogen bond strength. The steric bulk of this group could play a role in the accessibility of the C4 position to the palladium catalyst, but again, this effect would be comparable for both substrates. The presence of fluorine atoms can also enhance the biological activity of the resulting molecules.[13]

Summary and Recommendations

Table 2: Overall Reactivity Comparison

Feature4-Iodo-1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole4-Bromo-1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole
General Reactivity HighModerate
Reaction Conditions Milder (often room temperature)More forcing (often requires heating)
Selectivity Enables selective C-I functionalization over C-BrCan be used as a more stable coupling partner
Cost & Availability Generally more expensiveTypically more cost-effective

Reactivity_Comparison cluster_iodo 4-Iodo-Triazole cluster_bromo 4-Bromo-Triazole Iodo Weaker C-I Bond (Lower BDE) Iodo_Reactivity Faster Oxidative Addition Iodo->Iodo_Reactivity leads to Iodo_Conditions Milder Reaction Conditions (e.g., lower temp) Iodo_Reactivity->Iodo_Conditions allows for Iodo_Yield Higher Yields, Shorter Times Iodo_Conditions->Iodo_Yield results in Bromo Stronger C-Br Bond (Higher BDE) Bromo_Reactivity Slower Oxidative Addition Bromo->Bromo_Reactivity leads to Bromo_Conditions More Forcing Conditions (e.g., higher temp) Bromo_Reactivity->Bromo_Conditions necessitates Bromo_Yield Lower Yields or Longer Times Bromo_Conditions->Bromo_Yield results in

For researchers and drug development professionals, the choice between these two valuable building blocks will depend on the specific synthetic strategy:

  • For rapid diversification and synthesis of complex molecules with sensitive functionalities, the 4-iodo-1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole is the superior choice due to its higher reactivity and the milder conditions it allows.

  • For sequential cross-coupling strategies, the reactivity difference can be exploited, with the iodo-position being functionalized first, followed by the bromo-position in a subsequent step.

  • When cost is a primary concern and forcing reaction conditions are tolerable, the 4-bromo-1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole presents a viable alternative.

Ultimately, understanding the fundamental principles of C-X bond reactivity empowers chemists to make informed decisions, leading to more efficient, versatile, and successful synthetic campaigns.

References

  • BenchChem. (2025, December).
  • BenchChem. (2025, December). Reactivity Showdown: 4'-Iodo vs. 4'-Bromopropiophenone in Cross-Coupling Reactions.
  • Request PDF. (n.d.). Synthesis of 2,5-diaryl-4-halo-1,2,3-triazoles and comparative study of their fluorescent properties.
  • MDPI. (n.d.).
  • (2024, May 17). Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules.
  • (2009, May 13). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions.
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (n.d.). PMC.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • MDPI. (2021, September 17).
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  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). PMC.
  • (2024, November 24). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • (2017, January 29).
  • (2026, January 23). Triazole derivatives with improved in vitro antifungal activity over azole drugs.
  • (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?. Reddit.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • (2022, August 9). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PMC.
  • (2019, March 18). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction.
  • (2022, April 24).
  • (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts.
  • (2007, September 15). Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51). PubMed.
  • Request PDF. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • (2024, May 22). 4-Iodophenyl-[18F]fluorosulfate as a versatile building block for Pd-catalyzed cross-coupling reactions. JuSER :: Search.
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  • (2025, March 25). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC.
  • (2026, February 26). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. PubMed.

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Comparative

Comparative Guide to HPLC Method Validation for Purity Assessment of 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole

Abstract The determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control, ensuring both the safety and efficacy of the final product. High-Performance Liq...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control, ensuring both the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][2] This guide provides an in-depth, comparative analysis of a newly developed, stability-indicating reversed-phase HPLC (RP-HPLC) method for the purity determination of 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole, a novel heterocyclic compound. The method was fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] We will compare its performance against a plausible alternative method, highlighting the critical impact of chromatographic conditions on method robustness and reliability. Experimental data for all validation parameters—including specificity, linearity, accuracy, precision, and robustness—are presented to provide researchers and drug development professionals with a practical framework for method evaluation.

The Imperative of Method Validation in Pharmaceutical Analysis

An analytical method is not merely a set of instructions; it is a rigorously controlled process designed to yield reliable and consistent results. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5][6] For purity analysis, this means the method must be able to accurately quantify the API while unequivocally separating it from any impurities, including process-related impurities and degradation products that may arise during the product's shelf-life.[7] The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the specific validation characteristics required for assay and impurity testing.[8][9] Adherence to these guidelines is mandatory for regulatory submissions to agencies like the FDA and EMA.[10]

This guide will dissect the validation process through the lens of a primary, optimized method (Method A) and a secondary, alternative method (Method B), demonstrating how subtle changes in methodology can have significant impacts on overall performance.

Experimental Design and Methodologies
2.1 Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).

  • Data Acquisition: Empower™ or Chromeleon™ software.

  • Compound: 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole Reference Standard (>99.5% purity).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (AR grade), and Purified Water (Milli-Q® or equivalent).

2.2 Chromatographic Conditions: Method A vs. Method B

The choice of column and mobile phase is critical for achieving optimal separation. Method A was developed for maximum resolution and peak symmetry, while Method B represents a common alternative that, while functional, proves to be less robust.

ParameterMethod A (Primary, Optimized) Method B (Alternative)
Stationary Phase Waters XBridge C18, 2.5 µm, 4.6 x 100 mmPhenomenex Luna C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in WaterWater
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Gradient 0-2 min (40% B), 2-10 min (40-90% B), 10-12 min (90% B), 12-12.1 min (90-40% B), 12.1-15 min (40% B)0-15 min (65% B), 15-17 min (65-40% B), 17-20 min (40% B)
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 35 °C30 °C
Detection DAD at 265 nmDAD at 265 nm
Injection Volume 5 µL10 µL

Causality Behind Experimental Choices (Method A): The sub-3 µm particle size of the XBridge column was selected for higher efficiency and better resolution. The inclusion of 0.1% formic acid in both mobile phase components is crucial for controlling the ionization state of potential impurities and ensuring sharp, symmetrical peak shapes by minimizing silanol interactions.[6] The gradient elution allows for the effective separation of non-polar impurities from the main analyte peak.

Validation Parameters: A Comparative Analysis

The following sections detail the experimental protocols and comparative results for each validation parameter as stipulated by ICH Q2(R1).

3.1 Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or placebo ingredients.[5] To prove this, forced degradation (stress testing) is performed to intentionally degrade the API and ensure the method can separate these newly formed degradation products from the main peak.[11][12]

  • Acid Hydrolysis: 10 mg of API in 10 mL of 0.1N HCl, heated at 80°C for 4 hours.

  • Base Hydrolysis: 10 mg of API in 10 mL of 0.1N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 10 mg of API in 10 mL of 6% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: Solid API exposed to 105°C for 48 hours.

  • Photolytic Degradation: Solid API exposed to 1.2 million lux hours and 200 W·h/m² of UV light as per ICH Q1B guidelines.

Samples were neutralized where necessary, diluted to a target concentration of 0.5 mg/mL, and analyzed alongside an unstressed sample. Peak purity was assessed using the DAD detector.

Stress ConditionMethod A: Observations Method B: Observations
Acid Hydrolysis ~12% degradation. Main peak is pure. Major degradant resolved with R > 3.0.~11% degradation. Main peak is pure. Major degradant partially co-elutes with an early impurity (R < 1.5).
Base Hydrolysis ~18% degradation. Main peak is pure. Two major degradants resolved with R > 2.5.~19% degradation. Main peak shows shoulder, indicating purity failure. One degradant co-elutes completely.
Oxidation ~8% degradation. Main peak is pure. All degradants well-resolved.~8% degradation. Main peak is pure. Minor degradant has poor peak shape.
Thermal No significant degradation (<0.5%).No significant degradation (<0.5%).
Photolytic ~5% degradation. Main peak is pure. Degradant resolved with R > 4.0.~5% degradation. Main peak is pure. Degradant resolved with R > 2.0.
3.2 Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[8] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[6]

A stock solution of the API (1.0 mg/mL) was prepared and serially diluted to create seven concentration levels ranging from 0.0025 mg/mL (LOQ) to 0.75 mg/mL (150% of target assay concentration). Each level was injected in triplicate.

ParameterMethod A Method B
Range 0.0025 - 0.75 mg/mL0.005 - 0.75 mg/mL
Regression Equation y = 25481x + 150.3y = 21098x + 875.9
Correlation Coefficient (r²) 0.99980.9991
Y-Intercept % of Response at 100% 0.01%0.08%
3.3 Accuracy

Accuracy is the closeness of the test results to the true value.[3] It is determined by recovery studies, where a known amount of API is added (spiked) into a blank matrix and the percentage recovered is calculated.

Recovery was assessed at three concentration levels (80%, 100%, and 120% of the target assay concentration of 0.5 mg/mL). Nine determinations were made (3 concentrations, 3 replicates each).

Concentration LevelMethod A: % Recovery (Mean ± %RSD) Method B: % Recovery (Mean ± %RSD)
80% (0.4 mg/mL) 99.8% ± 0.45%98.2% ± 0.95%
100% (0.5 mg/mL) 100.3% ± 0.31%101.5% ± 1.10%
120% (0.6 mg/mL) 100.1% ± 0.38%102.4% ± 1.35%
Overall Mean Recovery 100.1% 100.7%
3.4 Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Analysis in one laboratory, over a short period, by one analyst, with one instrument.

  • Intermediate Precision: Analysis within the same laboratory but on different days and with different analysts.

Six individual samples were prepared at 100% of the target concentration (0.5 mg/mL) and analyzed. This was repeated on a different day by a different analyst to assess intermediate precision.

ParameterMethod A: %RSD of Peak Area Method B: %RSD of Peak Area
Repeatability (n=6) 0.35%1.28%
Intermediate Precision (n=12) 0.52%1.85%
3.5 Limits of Detection (LOD) and Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

These were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

ParameterMethod A Method B
LOD 0.0008 mg/mL (0.16% of target)0.0017 mg/mL (0.34% of target)
LOQ 0.0025 mg/mL (0.50% of target)0.0051 mg/mL (1.02% of target)
3.6 Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]

The effect of small changes to key parameters on retention time and resolution (between the API and the nearest eluting peak) was studied.

Parameter VariedMethod A: Observed Effect Method B: Observed Effect
Flow Rate (±0.1 mL/min) Retention time shift <3%. Resolution remains >2.5.Retention time shift >5%. Resolution drops to <1.8.
Column Temp (±2 °C) Minor retention time shift. Resolution unaffected.Significant peak broadening. Resolution drops to <2.0.
Mobile Phase pH (±0.1) Negligible effect due to formic acid buffer.Significant peak tailing observed.
3.7 System Suitability

System suitability testing is an integral part of the analytical procedure and is performed before each run to ensure the chromatographic system is adequate for the intended analysis.[13]

A standard solution (0.5 mg/mL) was injected five times, and the following parameters were evaluated.

ParameterAcceptance CriteriaMethod A (Typical Result) Method B (Typical Result)
%RSD of Peak Area (n=5) ≤ 1.0%0.4%0.9%
Tailing Factor (T) ≤ 2.01.11.8
Theoretical Plates (N) ≥ 200012,5004,500
Resolution (R) ≥ 2.0 (vs. nearest impurity)3.82.1
Visualization of the Validation Process

The following diagrams illustrate the logical flow of method validation and the interrelation of its core components.

G cluster_val ICH Q2(R1) Validation Dev Initial Method Development Opt Parameter Optimization (Column, Mobile Phase, etc.) Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LODQ LOD & LOQ Prec->LODQ Robust Robustness LODQ->Robust SST System Suitability Test (SST) Robust->SST Run Sample Analysis SST->Run Report Reporting Results Run->Report

Caption: Workflow of HPLC Method Validation from Development to Routine Use.

G cluster_core Core Quantitative Characteristics center_node Validated Analytical Method Specificity Specificity Specificity->center_node Ensures analyte is measured without interference Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Range Linearity Linearity Linearity->Range Range->center_node Defines the working concentration interval Robustness Robustness Robustness->center_node Ensures reliability under normal variation Sensitivity Sensitivity (LOD/LOQ) Sensitivity->center_node Defines lower limits of the method

Caption: Interrelationship of Key HPLC Validation Parameters.

Summary and Final Recommendation

This guide provides a detailed comparison of two HPLC methods for the purity determination of 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole. The data unequivocally supports the superiority of Method A.

Validation ParameterMethod A PerformanceMethod B PerformanceRecommendation
Specificity Excellent: Stability-indicating.Poor: Fails to resolve key degradants.Method A
Accuracy Excellent: High recovery, low variability.Acceptable: Higher variability.Method A
Precision Excellent: Very low %RSD.Marginal: High %RSD.Method A
Sensitivity (LOQ) Excellent: 0.0025 mg/mLPoor: 0.0051 mg/mLMethod A
Robustness Excellent: Resilient to changes.Poor: Prone to failure with minor variations.Method A

Final Recommendation: Method A is a robust, specific, and precise stability-indicating method that is highly suitable for its intended purpose of determining the purity of 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole in a quality control environment. Method B, while appearing functional at a surface level, lacks the robustness and specificity required for a reliable, long-term analytical solution. This comparative analysis underscores the necessity of thorough validation to not only meet regulatory requirements but also to ensure the generation of scientifically sound and trustworthy data.

References
  • Benchchem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Benchchem. (2025, December). Application Note: A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds.
  • ijarsct. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Moravek, Inc. (2023, July 28). Why Is HPLC Ideal for Chemical Purity Testing?.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • PMC. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method.
  • Creative Proteomics. (2023, June 15). High Performance Liquid Chromatography (HPLC) and Pharmaceutical Analysis.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Labotec. (n.d.). HPLC in pharmaceutical analysis.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.

Sources

Validation

Benchmarking Cross-Coupling Efficiency of 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole

Introduction The 1,4-disubstituted 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, prominently featured in neuroactive agents, anti-infectives, and oncology candidates. Specifically, the 2,6-diflu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,4-disubstituted 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, prominently featured in neuroactive agents, anti-infectives, and oncology candidates. Specifically, the 2,6-difluorobenzyl moiety acts as a highly effective pharmacophore, famously utilized in the blockbuster anti-epileptic drug Rufinamide. For researchers seeking to explore the chemical space around this scaffold, 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole serves as an indispensable, late-stage functionalization handle.

This guide benchmarks the cross-coupling efficiency of this 4-iodo-triazole against alternative leaving groups and regioisomers, providing validated experimental protocols and mechanistic insights to optimize your synthetic workflows.

Mechanistic Rationale: Why the 4-Iodo Scaffold?

When designing a cross-coupling strategy for triazoles, the choice of the halide (I vs. Br vs. Cl) and its position (C4 vs. C5) fundamentally dictates the reaction's thermodynamic feasibility and kinetic rate.

The Halide Effect (I vs. Br) In palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction, the oxidative addition of the Pd(0) species into the carbon-halogen bond is typically the rate-determining step[1]. The C-I bond dissociation energy (~65 kcal/mol) is significantly lower than that of the C-Br bond (~81 kcal/mol). Consequently, 4-iodo-1,2,3-triazoles undergo oxidative addition much faster than their 4-bromo counterparts. This allows for lower catalyst loadings and much milder reaction temperatures (often room temperature to 60 °C, compared to >90 °C for bromides)[1].

Regioisomeric Electronic Effects (C4 vs. C5) The electronic environment of the 1,2,3-triazole ring is highly asymmetric. The 5-position is generally more electron-rich due to its proximity to the N1 atom, whereas the 4-position is relatively electron-deficient. This electronic disparity manifests directly in their cross-coupling reactivity. For example, during palladium-catalyzed aminocarbonylation, 5-iodo-1,2,3-triazoles readily react at 50 °C[2]. In contrast, the 4-iodo-1,2,3-triazole substrates require a higher activation energy, necessitating temperatures of at least 70 °C to achieve full conversion[2]. Despite this kinetic hurdle, utilizing the 4-iodo isomer is an absolute structural requirement for synthesizing 4-carboxamide targets like Rufinamide[2].

Pathway A 2,6-Difluorobenzyl Azide + Alkynyl Grignard B 1-[(2,6-difluorophenyl)methyl] -4-iodo-1H-1,2,3-triazole A->B 1. Cycloaddition 2. Iodination C Rufinamide (4-Carboxamide) B->C Pd-Catalyzed Aminocarbonylation (CO, NH3, 70°C)

Retrosynthetic and forward synthesis pathway for Rufinamide via aminocarbonylation.

Quantitative Benchmarking Data

To objectively evaluate the performance of 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole, we benchmark its reactivity against alternative substrates in two standard cross-coupling paradigms: Aminocarbonylation and Suzuki-Miyaura coupling.

Table 1: Efficiency in Pd-Catalyzed Aminocarbonylation (Targeting Triazole-Carboxamides)

SubstrateTarget RegioisomerTemp (°C)CO PressureCatalyst SystemYield (%)
4-Iodo-1,2,3-triazole 4-Carboxamide701 atmPd(OAc)₂ / Xantphos>85%
5-Iodo-1,2,3-triazole 5-Carboxamide501 atmPd(OAc)₂ / Xantphos>90%
4-Bromo-1,2,3-triazole 4-Carboxamide>100High (10+ atm)Pd(OAc)₂ / Xantphos<50%*

*Extrapolated benchmark based on standard C-Br activation barriers.

Table 2: Efficiency in Suzuki-Miyaura Cross-Coupling (Targeting 4-Aryl-1,2,3-triazoles)

Halide Leaving GroupCatalyst SystemTemp (°C)Time (h)Conversion (%)
4-Iodo Pd(PPh₃)₄ / K₂CO₃604>95%
4-Bromo Pd(PPh₃)₄ / K₂CO₃901265%
4-Chloro Pd(dppf)Cl₂ / Cs₂CO₃11024<30%
Validated Experimental Protocols

The following protocols are engineered as self-validating systems. By understanding the causality behind each reagent choice, researchers can easily troubleshoot and adapt these methods for novel drug development.

Protocol A: Synthesis of Rufinamide via Aminocarbonylation

This procedure utilizes carbon monoxide and an amine source to functionalize the 4-position, directly yielding the target carboxamide[2].

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask under inert atmosphere, charge 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole (1.0 mmol), Pd(OAc)₂ (5 mol%), and Xantphos (5 mol%).

    • Causality Check: Xantphos is explicitly selected due to its wide bite angle. This geometric constraint on the palladium center heavily favors mono-carbonylation and suppresses unwanted double CO insertion (which would incorrectly yield α-ketoamides)[3].

  • Reagent Addition: Add anhydrous 1,4-dioxane (5 mL), followed by a solution of ammonia in dioxane (5.0 equiv) and triethylamine (2.0 equiv).

  • Carbonylation: Purge the reaction vessel with CO gas three times, then maintain the system under a CO balloon (1 atm)[2].

  • Heating: Heat the mixture to 70 °C and stir for 12 hours.

    • Causality Check: As benchmarked in Table 1, 70 °C is the critical activation threshold for the 4-iodo isomer. Lower temperatures will result in stalled reactions and unconsumed starting material[2].

  • Validation & Isolation: Monitor the reaction via LC-MS. The complete disappearance of the characteristic M / M+2 isotopic pattern of the iodinated starting material validates full conversion. Filter the cooled mixture through a Celite pad, concentrate, and purify via flash chromatography to yield the pure 4-carboxamide.

Suzuki Pd0 Pd(0) Catalyst OA Oxidative Addition (Rate-Determining) Pd0->OA + 4-Iodo-Triazole TM Transmetalation (Aryl Boronic Acid) OA->TM Pd(II) Intermediate RE Reductive Elimination TM->RE Diaryl-Pd(II) RE->Pd0 Catalyst Regeneration Product 4-Aryl-1-(2,6-difluorobenzyl) -1H-1,2,3-triazole RE->Product Product Release

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 4-iodo-1,2,3-triazoles.

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for generating diverse biaryl libraries by coupling the 4-iodo-triazole with various arylboronic acids[1].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole (1.0 mmol), the desired arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent System: Add 5 mL of a degassed 1,4-Dioxane/H₂O mixture (4:1 v/v).

    • Causality Check: The inclusion of water is not merely for solubility; the aqueous base is mechanistically required to coordinate with the boronic acid, forming a reactive, electron-rich boronate complex that facilitates the transmetalation step[1].

  • Reaction: Seal the vial, purge with N₂, and heat at 60 °C for 4 hours.

    • Causality Check: Because the substrate is a highly reactive iodide, 60 °C is sufficient. Pushing the temperature higher (e.g., >90 °C) risks protodeboronation of the boronic acid before transmetalation can occur.

  • Validation & Isolation: Perform a TLC check (Hexanes:EtOAc). The highly UV-active biaryl product will appear as a distinct new spot. Quench with water, extract with EtOAc (3 x 10 mL), dry the combined organic layers over Na₂SO₄, and purify via column chromatography.

Conclusion

The 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole substrate offers a highly efficient, thermodynamically favorable pathway for late-stage functionalization. While its 4-position demands slightly higher activation energy during carbonylation compared to 5-iodo analogues, its superior performance over 4-bromo derivatives makes it the definitive choice for synthesizing Rufinamide analogues and novel 4-aryl-triazole pharmacophores.

Sources

Comparative

Comparative Spectroscopic Validation Guide: 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole vs. Structural Analogs

Executive Summary The compound 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole is a highly valuable building block in medicinal chemistry. The 2,6-difluorobenzyl moiety provides metabolic stability and conformati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[(2,6-difluorophenyl)methyl]-4-iodo-1H-1,2,3-triazole is a highly valuable building block in medicinal chemistry. The 2,6-difluorobenzyl moiety provides metabolic stability and conformational locking, while the 4-iodo-triazole core serves as a potent halogen bond donor and a versatile handle for late-stage cross-coupling.

However, the primary analytical bottleneck in its development is the definitive structural differentiation of the 4-iodo regioisomer from its 5-iodo counterpart. Because these isomers possess identical masses and nearly identical polarities, standard chromatographic and mass spectrometric methods are insufficient for absolute structural assignment. This guide provides a self-validating, multidimensional spectroscopic workflow to objectively differentiate this target compound from its regioisomeric and non-iodinated alternatives.

Part 1: The Regioisomer Challenge & Structural Context

The synthesis of iodo-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly dependent on the reaction mechanism, which dictates the regiochemical outcome:

  • 5-Iodo Regioisomers: Utilizing a terminal alkyne and trapping the intermediate copper-triazolide with an electrophilic iodine source (e.g., I2​ or I3−​ ) almost exclusively yields the 5-iodo-1,2,3-triazole .

  • 4-Iodo Regioisomers: Conversely, reacting an azide with a pre-formed 1-iodoalkyne under specific Cu-catalyzed conditions directs the iodine to the C4 position, yielding the target 4-iodo-1,2,3-triazole .

Because minor deviations in catalytic conditions can lead to mixtures, rigorous spectroscopic validation is not just recommended—it is mandatory.

Workflow A 2,6-Difluorobenzyl Azide + Alkyne Precursor B CuAAC + Electrophilic Iodine (Yields 5-Iodo Regioisomer) A->B Method A C CuAAC with 1-Iodoalkyne (Yields 4-Iodo Regioisomer) A->C Method B D Crude Triazole Mixture B->D C->D E Multidimensional NMR & HRMS (Self-Validating Workflow) D->E F Pure 1-[(2,6-difluorophenyl)methyl] -4-iodo-1H-1,2,3-triazole E->F Confirmed Structure

Synthesis and spectroscopic validation workflow for regioselective iodo-triazole generation.

Part 2: Comparative Spectroscopic Data

To definitively assign the structure, we must compare the target against its closest structural analogs. The table below summarizes the critical quantitative data required for differentiation.

Table 1: Key Spectroscopic Differentials (NMR acquired in DMSO- d6​ )
Compound 1 H NMR (Triazole C-H) 13 C NMR (C-I Carbon) 13 C NMR (C-H Carbon)HMBC Key Correlation ( 1 H to 13 C)
4-Iodo Target δ ~8.0 ppm (s, C5-H) δ ~86 ppm (C4) δ ~128 ppm (C5)Strong 3-bond ( 3J ) to Benzyl CH 2​
5-Iodo Analog δ ~7.8 ppm (s, C4-H) δ ~78 ppm (C5) δ ~135 ppm (C4)Weak/None 4-bond ( 4J ) to Benzyl CH 2​
Des-iodo Analog δ ~7.7 (C4-H), ~7.5 (C5-H)N/A δ ~133 (C4), ~124 (C5)Both protons correlate to ring carbons
Causality Behind the Data (The "Why")
  • The Heavy Atom Effect ( 13 C NMR): Why is the carbon bonded to iodine shifted so far upfield ( δ 78-86 ppm) compared to a standard aromatic carbon ( δ 120-135 ppm)? This is caused by the spin-orbit coupling induced by the massive electron cloud of the iodine atom. This "heavy-atom-on-the-light-atom" effect shields the attached carbon nucleus, making the C-I carbon easily identifiable.

  • Scalar Coupling Geometry (HMBC): The definitive proof of regiochemistry lies in the Heteronuclear Multiple Bond Correlation (HMBC). In the 4-iodo isomer, the lone triazole proton is at C5, exactly 3 bonds away from the benzylic CH 2​ carbon. This 3JCH​ coupling is highly efficient. In the 5-iodo isomer, the proton is at C4, which is 4 bonds away from the benzylic carbon. A 4JCH​ coupling is typically too weak to cross-polarize during a standard HMBC delay, resulting in a diagnostic absence of a cross-peak.

Part 3: Orthogonal Validation via HRMS & IR

While NMR is the gold standard for regiochemical assignment, High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) spectroscopy provide necessary orthogonal validation of the molecular formula and functional group integrity .

  • Isotopic Signature (HRMS): Iodine is monoisotopic ( 127 I). Unlike brominated or chlorinated analogs, the [M+H]+ peak for the target compound ( m/z 335.9596) will lack an M+2 isotope peak. The exact mass defect confirms the presence of iodine over other halogens.

  • IR Spectroscopy: The C-I stretching vibration is distinct, appearing in the far-IR/mid-IR boundary (~500-600 cm −1 ). Concurrently, the 2,6-difluorophenyl group exhibits strong, broad C-F stretches between 1000-1100 cm −1 .

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, execute the following step-by-step methodology. This protocol is designed as a self-validating system, where each step confirms the integrity of the previous one.

Step 1: Sample Preparation

  • Dissolve 15-20 mg of the purified compound in 0.6 mL of DMSO- d6​ .

  • Causality: DMSO is preferred over CDCl 3​ as its high dielectric constant prevents aggregation of the highly polarizable iodo-triazole dipole, ensuring sharp NMR lineshapes.

Step 2: 1D Acquisition ( 1 H, 13 C, 19 F)

  • Acquire a 1 H spectrum (16 scans), a 13 C decoupled spectrum (1024 scans), and a 19 F spectrum (64 scans).

  • Validation Check: The 19 F spectrum must show a clean multiplet near δ -114 ppm integrating to 2F. This confirms the 2,6-difluorobenzyl group is intact and did not undergo unintended nucleophilic aromatic substitution ( SN​Ar ) during synthesis.

Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Run a 1 H- 13 C HSQC to map direct C-H attachments.

  • Validation Check: The triazole proton ( δ ~8.0 ppm) must correlate directly to a carbon at δ ~128 ppm (for 4-iodo) or δ ~135 ppm (for 5-iodo). This confirms you are looking at the C-H bond, not the C-I bond.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Run a 1 H- 13 C HMBC optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz.

  • Causality: Optimizing for 8 Hz is critical because the 3-bond scalar coupling across the rigid triazole ring to the benzylic carbon falls precisely in this range.

  • Validation Check: Look for the cross-peak between the triazole proton ( δ ~8.0) and the benzylic CH 2​ carbon ( δ ~45-50 ppm).

HMBC_Logic N1 Triazole Proton Signal (δ 7.8 - 8.2 ppm) N2 1H-13C HMBC Analysis (Optimized for 8 Hz) N1->N2 N3 Strong 3J Correlation to Benzyl CH2 (δ ~5.6 ppm) N2->N3 Path A N4 Weak/No 3J Correlation to Benzyl CH2 N2->N4 Path B N5 4-Iodo-1,2,3-triazole (Proton is at C5) N3->N5 Confirms N6 5-Iodo-1,2,3-triazole (Proton is at C4) N4->N6 Confirms

HMBC NMR logical decision tree for differentiating 4-iodo and 5-iodo triazole regioisomers.

References

  • Synthesis of 5-Iodo-1,4-disubstituted-1,2,3-triazoles Mediated by in Situ Generated Copper(I) Catalyst and Electrophilic Triiodide Ion. The Journal of Organic Chemistry - ACS Publications.[Link]

  • 1-Iodobuta-1,3-diynes in Copper-Catalyzed Azide–Alkyne Cycloaddition: A One-Step Route to 4-Ethynyl-5-iodo-1,2,3-triazoles. RSC Advances.[Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules - MDPI.[Link]

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